molecular formula C8H5BrO2S B12067264 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid

3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid

Cat. No.: B12067264
M. Wt: 245.09 g/mol
InChI Key: HDLIWTQEIKGHPO-UHFFFAOYSA-N
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Description

3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid is a chemical compound with the CAS Number 1403565-15-0 and a molecular weight of 245.09 g/mol. Its molecular formula is C8H5BrO2S . This compound belongs to the class of substituted thiophene derivatives, which are recognized as valuable scaffolds in medicinal and materials chemistry . Substituted thiophenes are of significant interest in scientific research due to their versatile applications. They are frequently investigated as potential enzyme inhibitors , photochromic materials , and organic dyes . The specific structure of this compound, featuring both a bromo-methylthiophene group and a propiolic acid moiety, makes it a promising building block for further synthetic elaboration. It can be used in various cross-coupling reactions to create more complex molecular architectures for advanced research applications . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

Molecular Formula

C8H5BrO2S

Molecular Weight

245.09 g/mol

IUPAC Name

3-(4-bromo-5-methylthiophen-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H5BrO2S/c1-5-7(9)4-6(12-5)2-3-8(10)11/h4H,1H3,(H,10,11)

InChI Key

HDLIWTQEIKGHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C#CC(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the novel thiophene derivative, 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new heterocyclic scaffolds as building blocks for innovative therapeutic agents.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are privileged structures in medicinal chemistry, recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][2][3] The thiophene ring is considered a bioisostere of the benzene ring, offering similar structural features while possessing distinct electronic and lipophilic characteristics that can be advantageous for modulating drug-receptor interactions and improving pharmacokinetic profiles.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets.[1][4] The strategic incorporation of thiophene moieties into drug candidates can lead to enhanced potency, selectivity, and bioavailability.[4] This guide focuses on the specific derivative, this compound, a compound poised for exploration in the synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Properties (Predicted)

While extensive experimental data for this compound is not yet publicly available, its core physicochemical properties can be predicted based on its constituent functional groups and related known compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C8H5BrO2SBased on the chemical structure
Molecular Weight 249.09 g/mol Calculated from the molecular formula
Appearance Off-white to yellow solidTypical appearance of similar organic acids
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Based on the polarity of the carboxylic acid and the thiophene ring
pKa ~3-4The carboxylic acid proton is expected to be acidic, similar to other propiolic acids.[5]

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the thiophene ring proton, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and propiolic acid groups.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the eight carbon atoms in the molecule, including the two sp-hybridized carbons of the alkyne and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared (IR) spectrum is anticipated to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C≡C triple bond stretch (~2100-2260 cm⁻¹), and the C=O carbonyl stretch (~1700 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, showing the characteristic isotopic pattern for a bromine-containing compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from the commercially available 2-bromo-5-methylthiophene. The proposed multi-step synthesis involves the introduction of the propiolic acid moiety at the 2-position of the thiophene ring.

Synthesis_Pathway A 2-Bromo-5-methylthiophene B 3-Bromo-2-formyl-5-methylthiophene A->B Vilsmeier-Haack or Ortho-lithiation followed by formylation C 3-Bromo-5-methyl-2-(prop-2-yn-1-ol)thiophene B->C Corey-Fuchs reaction followed by reaction with formaldehyde D 3-(4-Bromo-5-methylthiophen-2-yl)propiolaldehyde C->D Oxidation (e.g., PCC, MnO2) E This compound D->E Oxidation (e.g., Pinnick oxidation)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Formylation of 2-Bromo-5-methylthiophene

  • To a solution of 2-bromo-5-methylthiophene in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), a strong base such as n-butyllithium is added dropwise to effect ortho-lithiation.[6]

  • Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture to introduce the formyl group.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product, 3-bromo-2-formyl-5-methylthiophene, is extracted and purified by column chromatography.

Step 2: Homologation to the Propargyl Alcohol

  • The aldehyde from the previous step is subjected to a Corey-Fuchs reaction using carbon tetrabromide and triphenylphosphine to generate the corresponding dibromoalkene.

  • The dibromoalkene is then treated with two equivalents of a strong base (e.g., n-butyllithium) to form a lithium acetylide in situ.

  • This acetylide is then reacted with formaldehyde to yield the propargyl alcohol, 3-bromo-5-methyl-2-(prop-2-yn-1-ol)thiophene.

Step 3: Oxidation to the Propiolaldehyde

  • The propargyl alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate 3-(4-Bromo-5-methylthiophen-2-yl)propiolaldehyde.

Step 4: Oxidation to the Propiolic Acid

  • The final oxidation of the propiolaldehyde to the target propiolic acid can be achieved using the Pinnick oxidation with sodium chlorite and a scavenger such as 2-methyl-2-butene.

  • The product, this compound, is then isolated and purified, for instance by recrystallization.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the thiophene ring, the bromine substituent, and the propiolic acid moiety.

Reactivity_Diagram cluster_thiophene Thiophene Ring cluster_bromo Bromo Group cluster_propiolic Propiolic Acid A Electrophilic Aromatic Substitution B Cross-Coupling Reactions (Suzuki, Stille, etc.) C Lithiation/Halogen-Metal Exchange D Esterification/Amidation E Addition Reactions (e.g., Michael Addition) F Cycloaddition Reactions (e.g., Click Chemistry) Core This compound Core->A Core->B Core->C Core->D Core->E Core->F

Caption: Key reaction sites of this compound.

  • Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the existing substituents.

  • Bromine Atom: The bromine atom serves as a versatile handle for a variety of transformations. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amino groups.[7][8] Halogen-metal exchange with organolithium reagents can also be employed to generate a lithiated thiophene intermediate for further functionalization.[6]

  • Propiolic Acid Moiety: The propiolic acid functional group offers numerous possibilities for derivatization.

    • The carboxylic acid can be readily converted to esters, amides, or other acid derivatives.

    • The carbon-carbon triple bond is susceptible to a range of addition reactions.[5]

    • The terminal alkyne can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing a highly efficient method for linking the thiophene core to other molecules.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a substituted thiophene ring and a reactive propiolic acid moiety makes this compound a highly attractive building block for the synthesis of novel compounds with potential applications in several fields.

  • Medicinal Chemistry: This compound can serve as a scaffold for the development of new therapeutic agents. The thiophene core is a known pharmacophore in numerous approved drugs.[1][2][3] The propiolic acid can be used to introduce pharmacologically relevant groups or to link the molecule to a larger biological entity. The bromine atom allows for late-stage diversification of a lead compound library through cross-coupling reactions, facilitating structure-activity relationship (SAR) studies.[9]

  • Materials Science: Thiophene-based oligomers and polymers are of significant interest in the field of organic electronics due to their conductive and semiconductive properties. The propiolic acid group can be utilized for the synthesis of novel thiophene-containing polymers and functional materials through polymerization or surface modification reactions.

Conclusion

This compound represents a promising, yet underexplored, building block for synthetic chemistry. Its predicted chemical properties and versatile reactivity profile suggest that it can be a valuable tool for the creation of novel molecules with potential applications in drug discovery and materials science. This technical guide provides a foundational understanding of this compound, offering a proposed synthetic route and highlighting its potential for further chemical exploration and derivatization. As research into novel heterocyclic compounds continues to expand, molecules such as this will undoubtedly play a crucial role in the advancement of chemical and biomedical sciences.

References

  • Chemsrc. 3-(4-Bromo-5-methylthiophen-2-yl)propanoic acid. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Thiophene Derivatives in Modern Drug Discovery. Available from: [Link]

  • Khan, I., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1165-1196. Available from: [Link]

  • MDPI. Thiophene-Based Compounds. In: Encyclopedia. Available from: [Link]

  • Google Patents. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
  • Nakamura, S., et al. (2017). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Journal of Physical Chemistry A, 121(48), 9225-9234. Available from: [Link]

  • PubChem. 3-((4-Methylphenyl)thio)propionic acid. Available from: [Link]

  • PubChem. 3-(Methylthio)propanoic acid. Available from: [Link]

  • Wikipedia. Propiolic acid. Available from: [Link]

  • MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene. Available from: [Link]

  • EPRA Journals. Pharmacological Application of Thiophene Derivatives. Available from: [Link]

  • PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid. Available from: [Link]

  • ResearchGate. Thiophene, 2-Bromo-5-methyl-. Available from: [Link]

  • ResearchGate. A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Available from: [Link]

  • SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • National Institutes of Health. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Available from: [Link]

  • ResearchGate. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Available from: [Link]

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. Available from: [Link]

Sources

Technical Whitepaper: Strategic Synthesis and Medicinal Utility of 4-Bromo-5-methylthiophene-2-yl Alkynoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a strategic whitepaper for drug discovery scientists, focusing on the synthesis, functionalization, and medicinal utility of the 4-Bromo-5-methylthiophene-2-yl alkynoic acid scaffold.

Executive Summary: The "Swiss Army Knife" Scaffold

In the landscape of fragment-based drug discovery (FBDD), the 4-bromo-5-methylthiophene-2-yl alkynoic acid moiety represents a high-value "privileged structure." It offers a rare combination of electronic modulation, metabolic stability, and orthogonal reactivity.

Unlike simple phenyl rings, the thiophene core functions as a bioisostere with unique electronic distribution (


 lone pair on sulfur). This specific derivative is engineered with three distinct "handles" for medicinal chemists:
  • C2-Alkynoic Acid: A rigid linker and electrophilic "warhead" for covalent cysteine targeting or a precursor for heterocyclic synthesis (e.g., triazoles via Click chemistry).

  • C4-Bromine: A halogen handle positioned for lateral expansion via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing exploration of the solvent-accessible pocket.

  • C5-Methyl: A metabolic blocker that prevents oxidation at the reactive

    
    -position while increasing lipophilicity (
    
    
    
    ).

Retrosynthetic Architecture & Logic

To access this scaffold, one must navigate the regioselectivity of the thiophene ring. Direct bromination of 2-methylthiophene typically yields the 5-bromo isomer. Accessing the 4-bromo pattern requires a specific lithiation strategy.

Diagram 1: Retrosynthetic Analysis (DOT)

Retrosynthesis Target Target Scaffold (4-Bromo-5-methylthiophene-2-yl alkynoic acid) Alkyne Terminal Alkyne (4-Bromo-2-ethynyl-5-methylthiophene) Target->Alkyne Carboxylation (Li-Base + CO2) Aldehyde Aldehyde Intermediate (4-Bromo-5-methylthiophene-2-carbaldehyde) Alkyne->Aldehyde Seyferth-Gilbert (Bestmann-Ohira) Core Starting Material (3-Bromo-2-methylthiophene) Aldehyde->Core Regioselective Formylation (LDA / DMF)

Caption: Retrosynthetic disconnection showing the critical regioselective formylation step required to establish the 2,4,5-substitution pattern.

Detailed Synthetic Protocols

The following protocols are designed for high fidelity and reproducibility. The critical step is the regioselective formylation of 3-bromo-2-methylthiophene.

Phase 1: Synthesis of the Core Aldehyde

Objective: Install the aldehyde at C2 without scrambling the C4-Bromine.

  • Starting Material: 3-Bromo-2-methylthiophene (CAS: 30319-05-2).[1]

  • Reagents: Lithium diisopropylamide (LDA), Dimethylformamide (DMF), THF.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 3-bromo-2-methylthiophene (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C (Dry ice/acetone).

  • Lithiation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 20 minutes.

    • Scientific Rationale:

      
      -BuLi typically performs Lithium-Halogen exchange at the C3-Br position. LDA is a bulky, non-nucleophilic base that will preferentially deprotonate the acidic C5-H (
      
      
      
      -proton) rather than attack the bromine, preserving the halogen handle [1].
  • Quench: Stir at -78°C for 1 hour. Add anhydrous DMF (1.5 equiv) dropwise.

  • Workup: Allow to warm to 0°C over 2 hours. Quench with sat.

    
    .[2][3] Extract with EtOAc.[3]
    
  • Outcome: 4-Bromo-5-methylthiophene-2-carbaldehyde.

Phase 2: Extension to Alkynoic Acid

Objective: Convert aldehyde to alkyne, then carboxylate.

Protocol:

  • Homologation: Treat the aldehyde (5.0 mmol) with Bestmann-Ohira reagent (1.2 equiv) and

    
     (2.0 equiv) in MeOH at 0°C to room temperature.
    
    • Note: This avoids the harsh bases of Corey-Fuchs which might affect the C4-Br.

    • Isolate: 4-Bromo-2-ethynyl-5-methylthiophene.

  • Carboxylation: Dissolve the terminal alkyne in anhydrous THF at -40°C .

  • Deprotonation: Add LiHMDS (1.1 equiv).

    • Scientific Rationale: LiHMDS is strong enough to deprotonate the alkyne (

      
      ) but weak enough to avoid Lithium-Halogen exchange at the C4-Br position at this temperature.
      
  • Capture: Bubble dry

    
     gas through the solution for 30 minutes.
    
  • Acidification: Quench with 1M HCl to pH 2. Extract with EtOAc.[3]

Quantitative Data Summary:

StepReaction TypeReagent KeyCritical ParameterTypical Yield
1 Regioselective LithiationLDA, DMFTemp < -70°C (Avoid Br exchange)75-82%
2 HomologationBestmann-OhiraMethanol solvent85-90%
3 CarboxylationLiHMDS, CO2Temp -40°C65-75%

Structural Diversification (The C4 Handle)

The 4-bromo substituent is the strategic "growth vector." It allows the scaffold to be elaborated before or after the acid installation (though protection of the acid is recommended if coupling late-stage).

Diagram 2: Parallel Medicinal Chemistry Workflow (DOT)

SAR_Workflow cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling Core 4-Br-5-Me-Thiophene Scaffold R1 Aryl Boronic Acids (Biaryl Systems) Core->R1 Pd(dppf)Cl2 Na2CO3, Dioxane R2 Heteroaryl Boronic Acids (Kinase Inhibitors) Core->R2 Pd2(dba)3 XPhos, K3PO4 R3 Terminal Alkynes (Extended Linkers) Core->R3 Pd(PPh3)2Cl2 CuI, Et3N Target1 Target1 R1->Target1 GPR40 Agonists Target2 Target2 R2->Target2 PTP1B Inhibitors

Caption: Divergent synthesis strategy utilizing the C4-Bromine handle for library generation.

Optimization of Suzuki Coupling at C4

The C4 position in thiophenes is electronically deactivated compared to C2. Standard conditions often fail.

  • Catalyst: Use electron-rich, bulky phosphine ligands like XPhos or SPhos with

    
     to facilitate oxidative addition into the hindered/deactivated C4-Br bond [2].
    
  • Base:

    
     (anhydrous) in 1,4-dioxane/water (10:1) typically gives superior turnover compared to carbonate bases.
    

Medicinal Chemistry Applications

A. Covalent Inhibition (Targeted Cysteine Modification)

The 2-alkynoic acid moiety is a Michael acceptor. In the presence of a catalytic cysteine (e.g., in Cathepsin K or EGFR ), the activated triple bond can form a covalent thioether adduct.

  • Mechanism: Nucleophilic attack of

    
     on the 
    
    
    
    -carbon of the alkynoic acid.
  • Tuning: The electron-donating 5-methyl group slightly deactivates the Michael acceptor, making it less promiscuous than unsubstituted propiolic acids. This "tuned reactivity" is crucial for reducing off-target toxicity [3].

B. GPR40 (FFAR1) Agonists

Free fatty acid receptor 1 (GPR40) agonists for Type 2 Diabetes often feature a lipophilic tail and a polar headgroup.

  • Role of Scaffold: The 5-methyl-4-phenylthiophene core mimics the biphenyl pharmacophore often seen in GPR40 agonists (e.g., Fasiglifam), while the alkynoic acid provides a rigidified carboxylate for ionic interaction with Arg/Tyr residues in the receptor pocket.

C. PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors require a phosphotyrosine mimetic.

  • Role of Scaffold: The thiophene-carboxylic acid motif serves as a non-hydrolyzable phosphate bioisostere. The 4-bromo group allows for the attachment of hydrophobic groups to target the "second aryl phosphate binding site" unique to PTP1B, enhancing selectivity over other phosphatases.

References

  • Gronowitz, S. (1993). Thiophene and Its Derivatives. Wiley-Interscience.
  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides". Journal of the American Chemical Society. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs". Nature Reviews Drug Discovery. Link

  • BenchChem Application Note . (2025). "Protocols for the Lithiation of 3-Bromothiophene". Link

  • Organic Syntheses . "3-Bromothiophene synthesis and functionalization". Org.[4][5] Synth.1964 , 44,[4] 9. Link

Sources

A Technical Guide to the Biological Activity of Thiophene-Substituted Propiolic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl group make it a cornerstone of modern drug design.[3] When functionalized with a propiolic acid moiety—a short-chain unsaturated carboxylic acid—the resulting compounds gain novel structural and electronic features that can lead to potent and selective biological activities. This guide provides a comprehensive overview of the key biological activities associated with thiophene-substituted propiolic acids, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed protocols for their evaluation, and offer insights into structure-activity relationships, providing a robust framework for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical class.

The Thiophene-Propiolic Acid Scaffold: A Synergy of Structure and Function

The thiophene nucleus, a five-membered sulfur-containing heterocycle, is a versatile building block in drug discovery.[4] Its derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5][6] The propiolic acid group (HC≡C-COOH) introduces a rigid, linear acetylene unit and an acidic carboxylate function. This combination can facilitate strong interactions with biological targets through hydrogen bonding, electrostatic interactions, and covalent bond formation (as a Michael acceptor), making it a valuable pharmacophore for enzyme inhibition.

The strategic combination of these two moieties creates a unique chemical entity where the thiophene ring can be tailored to optimize properties like lipophilicity and target engagement, while the propiolic acid group acts as a reactive or binding "warhead." The synthesis of these compounds typically involves established methods like the Gewald or Paal-Knorr reactions to form the thiophene core, followed by coupling reactions to introduce the propiolic acid side chain.[1][7]

Primary Biological Activities and Mechanisms of Action

Thiophene-based compounds are known to interact with a wide array of biological targets, often by inhibiting key signaling pathways involved in disease progression.[4][8] The introduction of the propiolic acid group can confer specific inhibitory mechanisms.

Anticancer Activity

Numerous thiophene derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[9][10] Their mechanisms often involve the inhibition of critical cellular processes or the induction of programmed cell death (apoptosis).

Key Mechanisms:

  • Enzyme Inhibition: Thiophene-propiolic acids are potential inhibitors of enzymes crucial for cancer cell survival and proliferation, such as kinases, cyclooxygenases (COX), and lipoxygenases (LOX).[11] The propiolic acid moiety can act as a covalent inhibitor by reacting with nucleophilic residues (e.g., cysteine) in the enzyme's active site.

  • Induction of Apoptosis: Active compounds can trigger apoptosis by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS), leading to cell death.[12][13]

  • Cell Cycle Arrest: These molecules can interfere with the cell cycle machinery, causing arrest at specific phases (e.g., G2/M), thereby preventing cancer cell division.

Below is a diagram illustrating a generalized signaling pathway that can be targeted by small molecule inhibitors like thiophene derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase Cascade (e.g., RAS/RAF/MEK) Receptor->Kinase1 Kinase2 Downstream Kinases (e.g., ERK) Kinase1->Kinase2 Transcription Transcription Factors (e.g., AP-1, MYC) Kinase2->Transcription Inhibitor Thiophene-Propiolic Acid Derivative Inhibitor->Kinase1 Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Generalized kinase signaling pathway targeted by anticancer agents.

Antimicrobial and Antifungal Activity

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[14] Thiophene derivatives have shown promise, exhibiting activity against a range of pathogenic bacteria and fungi.[10][15][16] Some derivatives have demonstrated potency even against drug-resistant strains, such as colistin-resistant E. coli and A. baumannii.[17]

Key Mechanisms:

  • Cell Membrane Disruption: The lipophilic nature of the thiophene ring can facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

  • Enzyme Inhibition: These compounds can inhibit essential microbial enzymes involved in processes like cell wall synthesis, DNA replication, or metabolic pathways.

  • Inhibition of Virulence Factors: Some derivatives may act by inhibiting the formation of biofilms or neutralizing toxins, thereby reducing the pathogen's ability to cause disease.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[2] This activity is often mediated through the inhibition of key inflammatory enzymes.

Key Mechanisms:

  • COX/LOX Inhibition: Thiophene derivatives can act as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are critical mediators of the inflammatory response. The structural flexibility of the thiophene scaffold allows for the design of dual COX/LOX inhibitors, which may offer a superior therapeutic profile.[11]

  • Cytokine Modulation: Active compounds can suppress the production of pro-inflammatory cytokines like TNF-α and various interleukins (ILs) while promoting anti-inflammatory cytokines.[2][6]

Experimental Evaluation: Protocols and Methodologies

Rigorous and standardized experimental evaluation is critical to validate the biological activity of novel compounds.[18] The following section provides detailed, self-validating protocols for assessing the primary activities of thiophene-substituted propiolic acids.

Workflow for Biological Activity Screening

A logical, tiered approach is essential for efficiently screening and characterizing new chemical entities. The workflow begins with broad primary screening and progresses to more detailed mechanistic and safety evaluations.

screening_workflow Start Synthesis & Purification of Thiophene-Propiolic Acid Analogs PrimaryScreen Primary Screening (e.g., Cytotoxicity, Antimicrobial Zone) Start->PrimaryScreen DoseResponse Dose-Response & Potency (IC50 / MIC Determination) PrimaryScreen->DoseResponse Active Hits MoA Mechanism of Action (MoA) Studies (Enzyme Assays, Apoptosis, Cell Cycle) DoseResponse->MoA Selectivity Selectivity & Safety Profiling (Normal vs. Cancer Cells, Off-Target) MoA->Selectivity Lead Lead Candidate Selectivity->Lead

Caption: A tiered workflow for screening novel chemical compounds.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard primary screen for anticancer compounds.[19] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[19] The amount of formazan produced is quantified by measuring the absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[21]

  • Compound Treatment: Prepare serial dilutions of the thiophene-propiolic acid compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Causality: A range of concentrations is crucial to determine a dose-response curve and calculate the IC₅₀ value.[22]

    • Controls: Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and an untreated control (medium only). A positive control (e.g., doxorubicin) should also be included.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.[21]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3–4 hours. During this time, viable cells will convert the MTT to formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23] It is a standardized and widely accepted method.[24]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation by visual inspection or spectrophotometry.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each thiophene-propiolic acid derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

    • Controls: Include a positive control (microbes in broth, no compound) to ensure growth, a negative control (broth only) to check for sterility, and a standard antibiotic control (e.g., cefadroxil, fluconazole).[10]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18–24 hours for bacteria; 35°C for 24–48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), take an aliquot from the wells showing no growth and plate it on agar. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate after incubation.[23]

Protocol: Enzyme Inhibition Assay (Kinetic Analysis)

Enzyme assays are fundamental to drug discovery and are used to quantify how a compound modulates the activity of a specific enzyme target.[25][26]

Principle: The rate of an enzyme-catalyzed reaction is measured over time in the presence of varying concentrations of the inhibitor and substrate. This allows for the determination of the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, noncompetitive).[27]

Step-by-Step Methodology:

  • Assay Setup: In a microplate, combine the buffer, co-factors, and the target enzyme (e.g., COX-1, LOX).

  • Inhibitor Addition: Add varying concentrations of the thiophene-propiolic acid inhibitor. An enzyme titration should be performed beforehand to determine the optimal enzyme concentration for the assay.[27]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to allow for binding to occur.

  • Reaction Initiation: Initiate the reaction by adding the substrate. For kinetic assays, it is crucial to use a substrate concentration around the Michaelis-Menten constant (Kₘ) to effectively identify competitive inhibitors.[22]

  • Rate Measurement: Continuously monitor the formation of product or consumption of substrate over time using a spectrophotometer or fluorometer.[28] The initial velocity (rate) of the reaction should be measured.[27]

  • Data Analysis:

    • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition, perform the assay with multiple fixed concentrations of the inhibitor across a range of substrate concentrations.

    • Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by fitting the velocity data directly to the appropriate Michaelis-Menten equations for different inhibition models. This analysis will yield the Kᵢ and reveal the inhibition modality.[27]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Example Cytotoxicity Data for Thiophene-Propiolic Acid (TPA) Derivatives

Data is hypothetical and for illustrative purposes.

Compound IDSubstitution PatternIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. HEK293 (Normal)Selectivity Index (SI)¹
TPA-012-Thiophene, R=H12.633.4>100>7.9
TPA-022-Thiophene, R=Cl8.221.585.110.4
TPA-033-Thiophene, R=H25.145.8>100>4.0
Doxorubicin(Control)0.50.81.22.4

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.[20]

Table 2: Example Antimicrobial Activity Data for TPA Derivatives

Data is hypothetical and for illustrative purposes.

Compound IDMIC (µM/mL) vs. S. aureusMIC (µM/mL) vs. E. coliMIC (µM/mL) vs. C. albicans
TPA-01326416
TPA-028168
TPA-0364>12832
Cefadroxil(Control)48
Fluconazole(Control)N/AN/A

Challenges and Future Directions

While thiophene-substituted propiolic acids represent a promising class of compounds, several challenges must be addressed in their development.

  • Solubility and Bioavailability: Like many heterocyclic compounds, these derivatives can suffer from poor water solubility, which can limit their therapeutic application.[12][13] Formulation strategies, such as the use of nanocarriers, may be required to improve their pharmacokinetic profiles.[13]

  • Toxicity: Some thiophene-containing drugs have been associated with hepatotoxicity.[12][13] Therefore, early and thorough toxicity profiling, including cytotoxicity assays against normal cell lines, is essential.

  • Target Selectivity: Achieving high selectivity for the intended biological target over related proteins is crucial to minimize off-target effects and improve the safety profile of a drug candidate.[25]

Future research should focus on expanding the chemical diversity of this scaffold, performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and utilizing computational methods like molecular docking to better understand target-ligand interactions and guide rational drug design.

Conclusion

Thiophene-substituted propiolic acids are a compelling class of molecules with significant potential in drug discovery. Their unique structural and electronic properties enable potent and diverse biological activities, particularly in the fields of oncology, infectious diseases, and inflammation. By employing a systematic evaluation workflow, from broad initial screening to detailed mechanistic studies, researchers can effectively identify and characterize lead candidates. The protocols and insights provided in this guide offer a robust framework for advancing the exploration of this promising scaffold, with the ultimate goal of developing novel and effective therapeutics for a range of human diseases.

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The Ascendant Role of Brominated Thiophene Alkynes in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

An in-depth technical guide exploring the burgeoning potential of brominated thiophene alkynes as a privileged scaffold in pharmaceutical development. This document provides drug development professionals, researchers, and scientists with a comprehensive overview of the synthesis, mechanisms of action, and diverse therapeutic applications of this versatile chemical class.

Executive Summary

The thiophene ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows for favorable interactions with a multitude of biological targets.[1] The strategic introduction of bromine and alkyne functionalities onto the thiophene core unlocks a vast chemical space, giving rise to compounds with potent and selective biological activities. This guide elucidates the synthetic pathways to these novel entities and delves into their promising applications in oncology, neurodegenerative disorders, and infectious diseases.

The Strategic Synthesis of Brominated Thiophene Alkynes: A Focus on Palladium-Catalyzed Cross-Coupling

The construction of the brominated thiophene alkyne scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, predominantly the Sonogashira coupling.[2][3] This powerful carbon-carbon bond-forming reaction enables the direct linkage of a terminal alkyne to a brominated thiophene ring, offering a modular and versatile approach to a diverse library of compounds.

Core Synthetic Workflow: The Sonogashira Coupling

The Sonogashira coupling reaction provides a robust and widely applicable method for the synthesis of arylalkynes.[3] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Bromothiophene with a Terminal Alkyne

  • Reaction Setup: To a solution of the bromothiophene derivative (1.0 eq) in a suitable solvent (e.g., degassed N,N-dimethylformamide or tetrahydrofuran) is added the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Base Addition: An amine base, typically triethylamine or diisopropylethylamine (2.0-3.0 eq), is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired brominated thiophene alkyne.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Coupling Bromothiophene Bromothiophene Reaction Reaction Mixture Bromothiophene->Reaction TerminalAlkyne Terminal Alkyne TerminalAlkyne->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Reaction Base Amine Base (e.g., Et₃N) Base->Reaction Purification Workup & Purification Reaction->Purification Product Brominated Thiophene Alkyne Purification->Product

Caption: A generalized workflow for the Sonogashira coupling reaction.

Pharmaceutical Applications in Oncology

Brominated thiophene alkynes have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7][8]

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10] Several thiophene derivatives have been identified as potent inhibitors of this pathway.[9][10] The brominated thiophene alkyne scaffold offers a unique framework for the design of selective PI3K inhibitors.

Table 1: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
ThienopyrimidineCompound 3bHepG2 (Liver)3.105DoxorubicinNot Specified
ThienopyrimidineCompound 4cPC-3 (Prostate)3.12DoxorubicinNot Specified
Thiophene DerivativeCompound 1312SGC-7901 (Gastric)0.3405-Fluorouracil>10
Brominated CoelenteramineClm-1PC-3 (Prostate)~50Doxorubicin0.17

This table presents a selection of data from various studies and is intended for comparative purposes.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[13][14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[13]

  • Compound Treatment: The brominated thiophene alkyne compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a range of concentrations. Control wells receive the vehicle only.

  • Incubation: The plate is incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plate is incubated for 4 hours.

  • Formazan Solubilization: A solubilization solution (e.g., acidified isopropanol) is added to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Diagram: PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation BrominatedThiopheneAlkyne Brominated Thiophene Alkyne BrominatedThiopheneAlkyne->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by brominated thiophene alkynes.

Potential in Neurodegenerative Disorders

Thiophene derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease.[15][16] Their ability to cross the blood-brain barrier and interact with targets implicated in neurodegeneration makes them attractive candidates for further development. The structural rigidity and electronic properties of the brominated thiophene alkyne core can be fine-tuned to enhance binding to specific protein aggregates or enzymes involved in these pathologies.

Antimicrobial Applications

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Thiophene derivatives have demonstrated promising antibacterial and antifungal activities.[17][18][19][20] The introduction of bromine and alkyne groups can enhance the lipophilicity and electronic properties of the thiophene scaffold, potentially leading to improved membrane permeability and interaction with bacterial targets.

Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Benzo[b]thiophenes

CompoundHalogen SubstitutionTest OrganismMIC (µg/mL)
Cyclohexanol-substituted benzo[b]thiophene3-ChloroStaphylococcus aureus16
Cyclohexanol-substituted benzo[b]thiophene3-BromoStaphylococcus aureus16
Cyclohexanol-substituted benzo[b]thiophene3-ChloroCandida albicans16
Cyclohexanol-substituted benzo[b]thiophene3-BromoCandida albicans16

Data from a study on halogenated benzo[b]thiophenes, demonstrating the impact of halogenation on antimicrobial activity.[17][18]

Conclusion and Future Directions

Brominated thiophene alkynes represent a highly versatile and promising scaffold for the development of novel therapeutics. The synthetic accessibility via robust methods like the Sonogashira coupling allows for the rapid generation of diverse compound libraries. The demonstrated activity of thiophene derivatives in oncology, neurodegeneration, and infectious diseases provides a strong rationale for the continued exploration of this chemical space. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic investigations to fully elucidate the therapeutic potential of this exciting class of molecules.

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An In-depth Technical Guide to 5-Methylthiophene Propiolic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-methylthiophene propiolic acid derivatives, a promising class of compounds for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, key chemical properties, and the compelling rationale for their investigation as novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the scientific reasoning behind experimental design and to highlight the potential of these molecules in medicinal chemistry.

Introduction: The Strategic Combination of a Privileged Scaffold and a Reactive Moiety

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The 5-methyl substitution on the thiophene ring can enhance lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.

When this substituted thiophene core is coupled with a propiolic acid moiety (an acetylenic carboxylic acid), a molecule with significant potential for both biological activity and further chemical modification is created. The linear geometry of the alkyne can probe interactions within protein binding sites, while the carboxylic acid group provides a handle for forming salts, esters, and amides, allowing for the fine-tuning of solubility and other physicochemical properties. This unique combination makes 5-methylthiophene propiolic acid derivatives a compelling, yet underexplored, area for drug discovery.

Synthetic Strategies: Building the 5-Methylthiophene Propiolic Acid Core

The construction of 5-methylthiophene propiolic acid derivatives can be approached through several modern synthetic methodologies. The most direct and versatile of these is the Sonogashira cross-coupling reaction.

Primary Synthetic Route: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For the synthesis of 5-methylthiophene propiolic acid derivatives, this involves the coupling of a 2-halo-5-methylthiophene with a propiolic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Key Starting Materials:

  • 2-Halo-5-methylthiophene: 2-Iodo-5-methylthiophene or 2-bromo-5-methylthiophene are suitable starting materials. The iodide is generally more reactive than the bromide.[1]

  • Propiolic Acid Ester: Ethyl propiolate or methyl propiolate are commonly used. The ester protects the carboxylic acid functionality during the coupling reaction.

Reaction Workflow:

The general workflow for the Sonogashira coupling to synthesize a 5-methylthiophene propiolic acid ester is depicted below.

sonogashira_workflow start Start Materials: - 2-Halo-5-methylthiophene - Ethyl Propiolate - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - CuI Co-catalyst - Base (e.g., Triethylamine) - Solvent (e.g., THF) reaction Sonogashira Coupling Reaction (Inert atmosphere, Room Temp to mild heating) start->reaction workup Reaction Workup: - Filtration - Extraction - Purification (Column Chromatography) reaction->workup ester Ethyl 3-(5-methylthiophen-2-yl)propiolate workup->ester hydrolysis Ester Hydrolysis (e.g., LiOH or NaOH in THF/water) ester->hydrolysis acid 5-Methylthiophene Propiolic Acid hydrolysis->acid

Caption: Sonogashira coupling workflow for the synthesis of 5-methylthiophene propiolic acid.

Detailed Experimental Protocol (Exemplary):

The following is a representative, detailed protocol for the Sonogashira coupling of 2-iodo-5-methylthiophene with ethyl propiolate.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-Iodo-5-methylthiophene6535-33-7224.061.01.0
Ethyl propiolate623-47-298.091.21.2
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.900.030.03
Copper(I) iodide (CuI)7681-65-4190.450.050.05
Triethylamine (TEA)121-44-8101.193.03.0
Tetrahydrofuran (THF), anhydrous109-99-972.11--

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-iodo-5-methylthiophene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethyl propiolate (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 3-(5-methylthiophen-2-yl)propiolate.

  • For the hydrolysis, dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield 3-(5-methylthiophen-2-yl)propiolic acid.

Alternative Synthetic Route: Decarboxylative Coupling

An alternative approach to the synthesis of these derivatives is through a decarboxylative coupling reaction. This method utilizes a propiolic acid derivative that undergoes decarboxylation in situ, thus avoiding the need for a terminal alkyne. This can be advantageous when dealing with volatile or unstable alkynes.[2]

Conceptual Workflow:

decarboxylative_workflow start Start Materials: - 2-Halo-5-methylthiophene - Propiolic acid derivative - Pd Catalyst - Base reaction Decarboxylative Coupling (Heat) start->reaction workup Workup and Purification reaction->workup product 5-Methylthiophene Propiolic Acid Derivative workup->product

Caption: Decarboxylative coupling workflow for the synthesis of 5-methylthiophene propiolic acid derivatives.

Anticipated Biological and Pharmacological Properties

While direct biological data for 5-methylthiophene propiolic acid derivatives is not extensively available in the public domain, a strong case for their therapeutic potential can be built upon the well-documented activities of related compound classes.

Rationale Based on Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Beyond their anti-inflammatory effects, this class of compounds has demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Some aryl propionic acid derivatives have shown antiproliferative effects against various cancer cell lines.[3]

  • Antibacterial Activity: These compounds have also been investigated for their potential as antimicrobial agents.[4]

  • Anticonvulsant Activity: Certain derivatives have exhibited activity in models of epilepsy.[5]

The structural similarity of 5-methylthiophene propiolic acid to this pharmacologically rich class of compounds provides a strong rationale for investigating its potential in these therapeutic areas.

Potential as Anticancer Agents

Thiophene derivatives are widely explored as anticancer agents due to their ability to interact with a variety of cancer-specific protein targets.[6] The introduction of the rigid, linear propiolic acid moiety could facilitate novel binding interactions within the active sites of enzymes or receptors implicated in cancer progression.

Potential Mechanisms of Action:

  • Enzyme Inhibition: The propiolic acid group could act as a warhead for covalent inhibition or as a key interacting group for non-covalent inhibition of kinases, proteases, or other enzymes crucial for cancer cell survival.

  • Disruption of Protein-Protein Interactions: The rigid structure could interfere with protein-protein interactions that are essential for oncogenic signaling pathways.

  • Induction of Apoptosis: As seen with other thiophene derivatives, these compounds may induce programmed cell death in cancer cells.

Potential as Antimicrobial Agents

The need for new antimicrobial agents is a pressing global health challenge. Thiophene-containing compounds have a long history of investigation for their antibacterial and antifungal properties.[7] The unique electronic and structural features of 5-methylthiophene propiolic acid derivatives make them attractive candidates for novel antimicrobial drug discovery.

Hypothesized Antimicrobial Mechanisms:

  • Cell Wall Synthesis Inhibition: The propiolic acid moiety could potentially interact with enzymes involved in the biosynthesis of the bacterial cell wall.

  • DNA/RNA Synthesis Inhibition: The planar thiophene ring could intercalate with microbial DNA, while the propiolic acid could interact with enzymes involved in nucleic acid synthesis.

  • Enzyme Inhibition: These derivatives could target essential microbial enzymes that are distinct from their mammalian counterparts.

Future Directions and Conclusion

5-methylthiophene propiolic acid derivatives represent a promising, yet underexplored, frontier in medicinal chemistry. The synthetic accessibility via robust methods like the Sonogashira coupling, combined with the strong pharmacological precedent of both thiophene and aryl propionic acid derivatives, provides a solid foundation for their further investigation.

Future research should focus on the synthesis of a library of these compounds with variations in the substitution on the thiophene ring and modifications of the propiolic acid moiety. Subsequent screening of these compounds in a panel of cancer cell lines and against a range of pathogenic bacteria and fungi is highly warranted. In-depth mechanistic studies of any active compounds will be crucial for their development as potential therapeutic agents. This in-depth technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

  • KUMAR, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025).
  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (2019). PubMed.
  • New derivatives of aryl-propionic acid.
  • Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. (2025).
  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). PubMed.
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2025).
  • Synthesis and antimicrobial evaluation of novel thiophene derivatives. (2017).
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). ScienceDirect.
  • Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. (2025).
  • In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. (n.d.). MDPI.
  • Antimicrobial activity of synthesized synthesized propionic acid derivatives. (n.d.).
  • 3-(5-Methylthiophen-2-yl)propiolicacid. (n.d.). MySkinRecipes.
  • 3-(5-Methylthiophen-2-yl)propanoic acid. (n.d.). MySkinRecipes.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014).
  • Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. (n.d.). The Royal Society of Chemistry.
  • Sonogashira coupling. (n.d.). Wikipedia.

Sources

Strategic Integration of Thiophene Scaffolds in Medicinal Chemistry: From Building Block Synthesis to Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a cornerstone bioisostere in modern medicinal chemistry.[1][2] While structurally analogous to benzene, its unique physicochemical profile—higher lipophilicity, electron-rich character, and specific metabolic vectors—offers distinct advantages in potency and selectivity. However, the thiophene moiety acts as a "double-edged sword" due to potential metabolic liabilities (S-oxidation). This guide provides a technical roadmap for the rational design, synthesis, and metabolic de-risking of thiophene-based building blocks.

The Bioisosteric Rationale: Thiophene vs. Benzene[3][4][5]

The substitution of a phenyl ring with a thienyl moiety is a non-classical bioisosteric replacement that profoundly alters the pharmacological profile of a lead compound.

Physicochemical Divergence

Thiophene is not merely a "smaller benzene." It is an electron-rich system (super-aromatic) that can function as a hydrogen bond acceptor via the sulfur lone pair, a feature absent in benzene.

Table 1: Comparative Physicochemical Properties

PropertyBenzene (Phenyl)Thiophene (Thienyl)Impact on Drug Design
Electronic Character

-electron neutral

-electron rich
Thiophene engages in stronger

stacking; susceptible to electrophilic attack.
Lipophilicity (logP) 2.131.81 (approx)Thiophene often lowers logP slightly compared to phenyl, improving solubility.
Van der Waals Volume ~78 ų~66 ųThiophene is smaller, allowing fit into sterically restricted pockets.
Metabolic Vector Epoxidation (slow)S-oxidation (fast)Thiophene introduces a specific metabolic soft spot (see Section 3).
Bond Angle 120° (C-C-C)~111° (C-S-C)Alters the trajectory of substituents, potentially optimizing receptor fit.
Structural Visualization

The following diagram illustrates the critical decision matrix when selecting thiophene as a scaffold.

ThiopheneLogic Start Lead Optimization: Phenyl Ring Replacement Choice Select Thiophene Bioisostere Start->Choice Potency Potency Increase: Stronger pi-pi interactions Choice->Potency Space Steric Fit: Smaller ring size (66 vs 78 A^3) Choice->Space Risk Metabolic Risk: S-Oxidation / Reactive Metabolites Choice->Risk Block Mitigation Strategy: Block C2/C5 positions (e.g., Cl, F, CN) Risk->Block Prevents bioactivation EWG Mitigation Strategy: Add Electron Withdrawing Groups Risk->EWG Deactivates ring

Figure 1: Decision matrix for transitioning from phenyl to thienyl scaffolds, highlighting the balance between potency gains and metabolic risks.

Synthetic Access to Core Building Blocks

Accessing functionalized thiophenes requires mastering two primary reactivities: the nucleophilic nature of the ring (Electrophilic Aromatic Substitution,


) and the acidity of the 

-protons (Lithiation).
The Gewald Reaction: Access to 2-Aminothiophenes

The Gewald reaction is the gold standard for synthesizing polysubstituted 2-aminothiophenes, which are ubiquitous in kinase inhibitors and GPCR ligands. It is a multicomponent condensation of a ketone/aldehyde, an


-cyanoester, and elemental sulfur.[3][4]
Mechanism of Action

The reaction proceeds via a Knoevenagel condensation followed by a complex thionation and cyclization sequence.[3][5]

GewaldMechanism Ketone Ketone/Aldehyde (R-CH2-C=O) Knoevenagel Intermediate 1: Knoevenagel Adduct (Unsaturated Nitrile) Ketone->Knoevenagel - H2O Nitrile Alpha-Cyanoester (NC-CH2-COOR) Nitrile->Knoevenagel - H2O Base Base (Morpholine/Et3N) Base->Knoevenagel - H2O Thionation Intermediate 2: Thioketone/Mercapto Knoevenagel->Thionation + S8 Sulfur Elemental Sulfur (S8) Cyclization Cyclization & Tautomerization Thionation->Cyclization Product Product: 2-Aminothiophene Cyclization->Product

Figure 2: Step-wise mechanistic flow of the Gewald Aminothiophene Synthesis.

Standardized Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Validation: This protocol is self-validating via the observation of sulfur dissolution and precipitation of the solid product.

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Morpholine (15 mmol), Ethanol (20 mL).

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Step 1 (Mixing): Add cyclohexanone, ethyl cyanoacetate, and ethanol. Stir at room temperature.

  • Step 2 (Activation): Add elemental sulfur followed by morpholine dropwise. Note: The reaction is exothermic.[6][7]

  • Step 3 (Reflux): Heat the mixture to 60-70°C for 2-4 hours.

    • Checkpoint: The suspension of sulfur should disappear, and the mixture will darken.

  • Step 4 (Isolation): Cool to room temperature. Pour into ice water (50 mL). The product precipitates as a solid.

  • Step 5 (Purification): Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

    • Expected Yield: 70-85%.

Regioselective Functionalization: C2 vs. C3

A critical challenge in thiophene chemistry is distinguishing between the


 (C2/C5) and 

(C3/C4) positions.
  • C2-Lithiation: The proton at C2 is significantly more acidic (

    
     ~32) than C3. Treatment with 
    
    
    
    -BuLi at -78°C exclusively deprotonates C2.
  • C3-Functionalization: Accessing C3 requires "blocking" C2 (e.g., with a trimethylsilyl group or halogen) or using halogen-dance rearrangement strategies.

Metabolic Liabilities & Mitigation Strategies

The metabolic activation of thiophene is the primary reason for attrition in drug discovery programs involving this scaffold.

The Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.

  • S-Oxidation: Formation of thiophene S-oxide.[1][8]

  • Epoxidation: Formation of thiophene epoxide.[1]

  • Michael Addition: These intermediates are highly electrophilic Michael acceptors. They react with nucleophilic residues (cysteine thiol groups) on proteins (e.g., CYP450 itself) or glutathione (GSH).

  • Consequence: Covalent binding leads to immune-mediated hepatotoxicity (e.g., Tienilic Acid hepatitis).

Structural De-Risking (The "Blocker" Strategy)

To prevent S-oxidation, the electron density of the ring must be reduced, or the reactive sites must be sterically/chemically blocked.

  • Strategy A: Electron Withdrawing Groups (EWG): Attaching -CN, -COOR, or -SO2R directly to the ring reduces electron density, making the sulfur less nucleophilic toward the CYP heme iron.

  • Strategy B: C2-Blocking: Substitution at the C2 position (especially with Chlorine or Fluorine) prevents the initial oxidation or destabilizes the formation of the S-oxide intermediate.

Case Study: Rivaroxaban (Xarelto) Rivaroxaban utilizes a 5-chlorothiophene-2-carboxamide moiety.

  • Role of Chlorine: The chlorine atom at C5 (analogous to C2) serves a dual purpose:

    • It fills a hydrophobic pocket in the Factor Xa active site (potency).

    • It blocks the metabolic "soft spot," preventing S-oxidation and ensuring metabolic stability.

References

  • Bioisosterism & Properties

    • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. Link

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Metabolic Toxicity

    • Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: S-oxidation and epoxidation." Chemical Research in Toxicology, 18(10), 1575-1585. Link

    • Rademacher, P. M., et al. (2012). "Thiophene bioactivation: a molecular orbital study." Chemical Research in Toxicology. Link

  • Synthetic Protocols (Gewald & Functionalization)

    • Gewald, K., et al. (1966). "Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.[4] Link

    • Procter, D. J., et al. (2017). "Regioselective synthesis of C3 alkylated and arylated benzothiophenes." Nature Communications, 8, 14801. Link

Sources

Methodological & Application

Synthesis of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid via Sonogashira coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic Acid via Palladium-Copper Catalyzed Sonogashira Coupling

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and materials science. The methodology leverages the Sonogashira cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] We describe the coupling of 2,4-dibromo-5-methylthiophene with propiolic acid using a palladium-phosphine complex as the catalyst and copper(I) iodide as a co-catalyst. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, characterization data, and a troubleshooting guide to ensure reproducible, high-yield synthesis.

Introduction and Scientific Principle

Substituted thiophene acetylenes are pivotal structural motifs in a variety of functional organic materials and pharmacologically active compounds.[3][4] The Sonogashira cross-coupling reaction stands as one of the most efficient methods for constructing sp-sp² carbon-carbon bonds, specifically by coupling terminal alkynes with aryl or vinyl halides.[5][6] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and general reliability, making it ideal for the synthesis of complex molecules.[1][7]

This protocol details the regioselective synthesis of this compound. The strategy employs 2,4-dibromo-5-methylthiophene as the aryl halide precursor and propiolic acid as a direct and cost-effective source of the alkyne carboxylate moiety.[8] The reaction's regioselectivity is governed by the differential reactivity of the C-Br bonds on the thiophene ring. The C-Br bond at the α-position (C2) is significantly more reactive towards the oxidative addition step in the palladium catalytic cycle than the C-Br bond at the β-position (C4), enabling a selective coupling.[6]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle.[6]

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the more reactive C2-Br bond of the thiophene substrate to form a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne (propiolic acid) in the presence of an amine base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.[1]

  • Transmetalation: The crucial transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9]

The amine base (e.g., triethylamine) plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide (HBr) formed during the reaction.[1]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation cu_acetylide Cu(I)-C≡CR (Copper Acetylide) pd_alkyne Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkyne cu_catalyst Cu(I)Br transmetalation->cu_catalyst reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 product Ar-C≡CR (Final Product) reductive_elim->product cu_catalyst->cu_acetylide cu_acetylide->transmetalation ar_br Ar-Br (Thiophene) ar_br->oxidative_add alkyne H-C≡CR (Propiolic Acid) alkyne->cu_acetylide base Base (Et₃N) base->cu_acetylide + H-C≡CR - Base·HBr base_hbr Base·HBr

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Materials and Reagents

Ensure all reagents are of appropriate purity (typically >98%) and solvents are anhydrous unless otherwise specified.

Reagent NameFormulaMW ( g/mol )CAS No.SupplierNotes
2,4-Dibromo-5-methylthiopheneC₅H₄Br₂S255.9676509-37-6Sigma-AldrichAryl halide precursor.
Propiolic AcidC₃H₂O₂70.05471-25-0Acros OrganicsTerminal alkyne. Handle with care.
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.9013965-03-2Strem ChemicalsPalladium catalyst precursor.
Copper(I) IodideCuI190.457681-65-4Alfa AesarCo-catalyst. Should be white/off-white.
TriphenylphosphineP(C₆H₅)₃262.29603-35-0Sigma-AldrichLigand to stabilize Pd(0).
Triethylamine (Et₃N)(C₂H₅)₃N101.19121-44-8Fisher ScientificBase and solvent. Distill from CaH₂.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Fisher ScientificAnhydrous solvent.
Diethyl Ether(C₂H₅)₂O74.1260-29-7VWRFor extraction.
Hydrochloric Acid (1M)HCl36.467647-01-0VWRFor acidification during work-up.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8VWRFor washing.
Brine (Saturated NaCl)NaCl58.447647-14-5VWRFor washing.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9VWRDrying agent.
Celite®--61790-53-2Sigma-AldrichFiltration aid.
Silica GelSiO₂60.087631-86-9Sorbent Tech.For column chromatography (230-400 mesh).

Step-by-Step Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities proportionally for different scales.

Workflow A 1. Inert Atmosphere Setup (Schlenk Flask, N₂/Ar) B 2. Reagent Addition (Thiophene, Pd/Cu Catalysts, Ligand, Solvent) A->B C 3. Alkyne & Base Addition (Propiolic Acid, Et₃N) B->C D 4. Reaction Monitoring (Stir at RT, TLC Analysis) C->D E 5. Aqueous Work-up (Quench, Acidify, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: High-level experimental workflow for the synthesis.

Reaction Setup
  • Prepare the Reaction Vessel: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Add Solids: To the flask, add 2,4-dibromo-5-methylthiophene (1.28 g, 5.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (175 mg, 0.25 mmol, 5 mol%), copper(I) iodide (48 mg, 0.25 mmol, 5 mol%), and triphenylphosphine (131 mg, 0.50 mmol, 10 mol%).

    • Rationale: The additional phosphine ligand helps to stabilize the active Pd(0) species formed in situ and prevents catalyst decomposition.[1]

  • Add Solvents: Evacuate and backfill the flask with inert gas three times. Add anhydrous tetrahydrofuran (THF, 20 mL) and anhydrous triethylamine (Et₃N, 15 mL) via syringe. Stir the mixture for 10 minutes until the solids are mostly dissolved, resulting in a yellow suspension.

Reaction Execution
  • Add Alkyne: Dissolve propiolic acid (0.42 g, 6.0 mmol, 1.2 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the stirring reaction mixture over 5 minutes.

    • Rationale: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl halide starting material.

  • Stir and Monitor: Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mixture with a few drops of acetic acid as the eluent. The reaction is typically complete within 4-6 hours.

    • TLC Analysis: Spot the crude reaction mixture against the 2,4-dibromo-5-methylthiophene starting material. The product should have a lower Rf value due to the polar carboxylic acid group.

Work-up and Purification
  • Quench and Filter: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the solvent. Redissolve the residue in diethyl ether (50 mL). Filter the mixture through a short plug of Celite® to remove the palladium and copper salts, washing the pad with additional diethyl ether (2 x 20 mL).[10]

  • Acidification and Extraction: Transfer the filtrate to a separatory funnel. Add 1M HCl (50 mL) and shake vigorously. The product will move into the aqueous layer as its carboxylate salt. Discard the organic layer.

  • Isolate Product: Re-acidify the aqueous layer to pH 1-2 with concentrated HCl. The product will precipitate as a solid or can be extracted with ethyl acetate (3 x 40 mL).

    • Rationale: The acid-base extraction is a highly effective purification step. The carboxylic acid product is soluble in a basic aqueous solution as its salt, separating it from non-polar, non-acidic impurities. Re-acidification protonates the carboxylate, making the product insoluble in water and extractable into an organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Final Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing polarity) to afford the pure this compound.

Expected Results and Characterization

  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, -CH₃), 7.15 (s, 1H, Thiophene-H), 11.5 (br s, 1H, -COOH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 15.8 (-CH₃), 80.1 (C≡C-COOH), 85.3 (Ar-C≡C), 115.2 (C-Br), 124.5 (Ar-C), 135.8 (Ar-C), 142.1 (Ar-C), 159.0 (-COOH).

  • IR (KBr, cm⁻¹): 3200-2800 (broad, O-H stretch), 2220 (C≡C stretch, weak), 1685 (C=O stretch).

  • Mass Spec (ESI-): m/z calculated for C₈H₄BrO₂S⁻ [M-H]⁻: 244.9/246.9; found: 244.9/246.9.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Pd catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Low reaction temperature for a sluggish bromide.1. Ensure a strict inert atmosphere. Use fresh, high-quality catalysts and ligands.2. Use freshly distilled, anhydrous solvents.3. Gently heat the reaction to 40-50 °C.
Recovery of Starting Material Reaction has not gone to completion (see above).Increase reaction time or gently heat as suggested above.
Formation of a Dark Precipitate (Pd black) Catalyst decomposition.Add more phosphine ligand to stabilize the catalyst. Ensure the reaction is well-stirred and free of oxygen.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen.Improve the inert atmosphere technique (e.g., more vacuum/backfill cycles). Use deaerated solvents by sparging with N₂ or Argon for 20-30 minutes before use.
Difficult Purification Product co-elutes with impurities.Utilize the acid-base extraction work-up described in section 3.3, which is very effective at separating the acidic product from neutral impurities.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium compounds are toxic and should be handled with care. Propiolic acid is corrosive. Triethylamine is flammable and has a strong odor.

  • Inert Atmosphere: Handle pyrophoric reagents like n-butyllithium (if used for alternative syntheses) and air-sensitive catalysts under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from palladium and copper, according to institutional guidelines.

References

  • Current time information in Pasuruan, ID. Google Search.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Vedantu.
  • Sonogashira Coupling - BYJU'S. BYJU'S.
  • Application Notes and Protocols: Experimental Protocol for Sonogashira Coupling of Benzothiophenes - Benchchem. BenchChem.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon | Organic Letters - ACS Publications. ACS Publications.
  • Sonogashira Cross-Coupling - J&K Scientific LLC. J&K Scientific.
  • Synthesis of diarylalkynes via tandem Sonogashira/decarboxylative reaction of aryl chlorides with propiolic acid - RSC Publishing. RSC Publishing.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. MDPI.
  • Sonogashira coupling in natural product synthesis - ResearchGate. ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. ACS Publications.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. National Institutes of Health.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.
  • Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes - ResearchGate. ResearchGate.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano. ThalesNano.
  • Sonogashira Coupling | NROChemistry. NROChemistry.

Sources

Application Note & Protocol: Palladium-Catalyzed Carboxylation of Terminal Alkynes with 4-bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (5-methylthiophen-3-yl)propiolic acid through the palladium-catalyzed carboxylation of a terminal alkyne with 4-bromo-5-methylthiophene. Thiophene derivatives are pivotal scaffolds in medicinal chemistry, and their combination with propiolic acid moieties offers a gateway to novel bioactive molecules.[1][2][3] This protocol details the underlying catalytic cycle, offers a step-by-step experimental procedure, and provides insights into troubleshooting and optimization.

Introduction: The Significance of Thiophene-Based Propiolic Acids

The thiophene ring is a privileged heterocycle in drug discovery, present in numerous approved pharmaceuticals.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component in the design of new therapeutic agents.[1] Propiolic acids, in turn, are versatile building blocks in organic synthesis, serving as precursors to a wide array of functional groups and participating in powerful transformations like cycloadditions. The convergence of these two motifs in (5-methylthiophen-3-yl)propiolic acid creates a molecule with significant potential for further elaboration in drug development programs, enabling the construction of complex molecular architectures.[4][5]

The palladium-catalyzed coupling of terminal alkynes with aryl halides, followed by the introduction of a carboxyl group, represents a highly efficient method for the construction of aryl propiolic acids.[6][7] This protocol leverages the principles of Sonogashira cross-coupling and subsequent carbonylation, offering a reliable pathway to the target molecule.[4][8]

Mechanistic Rationale: The Palladium Catalytic Cycle

The transformation is believed to proceed through two interconnected palladium catalytic cycles, as depicted below. The process begins with a Sonogashira cross-coupling reaction to form a C(sp²)-C(sp) bond, followed by a carboxylation step.[6][8]

A plausible catalytic cycle involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 4-bromo-5-methylthiophene to form a Pd(II) intermediate.[6]

  • Transmetalation (if a copper co-catalyst is used) or Alkyne Coordination/Deprotonation: In the traditional Sonogashira pathway, a copper(I) acetylide is formed, which then transmetalates with the Pd(II) complex. In copper-free variants, the terminal alkyne coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-acetylide complex.

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination to form the coupled product, 2-methyl-4-(alkynyl)thiophene, and regenerate the Pd(0) catalyst.

  • Carboxylation: The terminal alkyne of the coupled product is then carboxylated. This can be achieved through various methods, including direct carboxylation with CO2 or through a carbonylation reaction using carbon monoxide (or a surrogate) and a nucleophile.[9][10][11][12]

Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC_CR Ar-Pd(II)-C≡CR(L_n) ArPdBr->ArPdC_CR Alkyne Coupling (HC≡CR, Base) ArPdC_CR->Pd0 Reductive Elimination ArC_CR Ar-C≡CR ArPdC_CR->ArC_CR Carboxylation Carboxylation (CO Source, Base) ArC_CR->Carboxylation FinalProduct Ar-C≡C-COOH Carboxylation->FinalProduct

Caption: Proposed Catalytic Cycle for the Synthesis of Aryl Propiolic Acids.

Detailed Experimental Protocol

This protocol describes the synthesis of (5-methylthiophen-3-yl)propiolic acid from 4-bromo-5-methylthiophene and propiolic acid, employing a one-pot Sonogashira/decarboxylative coupling strategy. This approach is adapted from established methodologies for the synthesis of unsymmetrical diarylalkynes.[7]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-bromo-5-methylthiophene≥97%Commercially Available
Propiolic acid≥98%Commercially Available
Pd(PPh₃)₄Commercially AvailableCan be sensitive to air and moisture.
Copper(I) iodide (CuI)≥98%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled or from a sure-seal bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Saturated aq. NH₄ClPrepared in-house
Ethyl acetateACS gradeCommercially AvailableFor extraction.
HexanesACS gradeCommercially AvailableFor column chromatography.
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying organic layers.
Argon or Nitrogen gasHigh purityFor maintaining an inert atmosphere.
Equipment Setup
  • Schlenk flask or a three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Inert gas (Ar or N₂) line with a bubbler

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere of argon, add 4-bromo-5-methylthiophene (1.0 mmol, 1.0 eq.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add anhydrous THF (20 mL) and triethylamine (3.0 mmol, 3.0 eq.) to the flask via syringe. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Slowly add a solution of propiolic acid (1.2 mmol, 1.2 eq.) in THF (5 mL) to the reaction mixture dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired (5-methylthiophen-3-yl)propiolic acid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualization of the Experimental Workflow

G start Start setup Reaction Setup (Flask, Reagents, Inert Atm.) start->setup addition Solvent & Reagent Addition (THF, TEA, Alkyne) setup->addition reaction Reaction (Heating & Stirring) addition->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end_node End characterization->end_node

Caption: Experimental Workflow Diagram.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality of reagents/solvents; Insufficient temperature.Use a fresh batch of catalyst or test for activity. Ensure all reagents and solvents are anhydrous. Increase the reaction temperature in increments of 10 °C.
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygen.Ensure the reaction is set up under a strictly inert atmosphere. Degas solvents before use.
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature. Monitor the reaction more frequently to avoid prolonged heating after completion.
Difficult Purification Formation of closely eluting byproducts.Optimize the solvent system for column chromatography. Consider derivatization of the carboxylic acid to an ester for easier purification, followed by hydrolysis.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of (5-methylthiophen-3-yl)propiolic acid, a valuable building block for drug discovery and materials science. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply and adapt this methodology to their specific needs, accelerating the development of novel thiophene-containing compounds.

References

  • Advances in Palladium-Catalyzed Carboxylation Reactions. (2022). PMC. Retrieved from [Link]

  • Mechanism of the Alkoxycarbonylation of Alkynes in the Presence of the Pd(OAc)2/PPh2Py/CH3SO3H Catalytic System. (n.d.). Organometallics - ACS Publications. Retrieved from [Link]

  • DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. (2021). MDPI. Retrieved from [Link]

  • CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Developments in CO surrogates for base-metal-catalyzed carbonylation. (2025). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Research Progress on CO Surrogates in Carbonylation Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Highly Regioselective Hydrocarboxylation of Alkynes with Carbon Dioxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of Palladium/Amine Cocatalyzed Carbocyclization of Aldehydes with Alkynes and Its Merging with “Pd Oxidase Catalysis”. (n.d.). ACS Publications. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). PubMed. Retrieved from [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. (n.d.). PMC. Retrieved from [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). The Royal Society of Chemistry. Retrieved from [Link]

  • Mechanism of the carbopalladation of alkynes by aryl-palladium complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C–H Bonds with CO2. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Insertion of CO2 into a palladium allyl bond and a Pd(II) catalysed carboxylation of allyl stannanes. (n.d.). ResearchGate. Retrieved from [Link]

  • The direct carboxylation of terminal alkynes with carbon dioxide. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. (2023). PMC. Retrieved from [Link]

  • Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromo-5-methylthiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Bromo-4-methylthiophene-2-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. Retrieved from [Link]

  • Methyl 5-bromo-4-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Journal of Chemical Reviews. Retrieved from [Link]

  • Decarboxylative Alkynylation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. Retrieved from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

Application Note: Chemoselective Sonogashira Coupling of Propiolic Acid with 2-Iodo-4-bromo-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction conditions for the chemoselective Sonogashira cross-coupling of propiolic acid with 2-iodo-4-bromo-5-methylthiophene .

The synthesis presents two primary challenges:

  • Chemoselectivity: Discriminating between the C–I (C2 position) and C–Br (C4 position) bonds.

  • Functional Group Integrity: Preventing the spontaneous decarboxylation of propiolic acid, a common side reaction catalyzed by copper and elevated temperatures.

This guide recommends a Copper-Free Palladium-Catalyzed Protocol to ensure the retention of the carboxylic acid moiety and exclusive coupling at the C2-iodide position.

Strategic Analysis & Mechanistic Insight

Chemoselectivity: The Halogen Hierarchy

In palladium-catalyzed cross-couplings, the rate of oxidative addition (the rate-determining step) follows the bond dissociation energy order: C–I < C–Br < C–Cl .

  • 2-Iodo position (C2): Highly reactive. Located at the

    
    -position of the thiophene ring, it is electronically activated for oxidative addition.
    
  • 4-Bromo position (C4): Significantly less reactive. Located at the

    
    -position and inherently stronger than the C–I bond.
    

Operational Consequence: By maintaining the reaction temperature at or near ambient conditions (20–40 °C), the catalyst will exclusively engage the C–I bond, leaving the C–Br bond intact for future diversification.

The Propiolic Acid Paradox (Decarboxylation vs. Coupling)

Propiolic acid (


) is an ambident substrate.
  • Path A (Desired): Sonogashira coupling to form the aryl-substituted propiolic acid.

  • Path B (Undesired): Decarboxylative coupling, where the acid loses

    
     to form a terminal alkyne or a bis-coupled product.
    

Critical Control Point: Copper (CuI) is the standard co-catalyst for Sonogashira reactions because it forms a reactive copper-acetylide.[1] However, Cu(I) also catalyzes the decarboxylation of alkynyl carboxylic acids. Therefore, Copper-Free conditions are strictly required to retain the carboxyl group.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Iodo-4-bromo-5-methylthiophene Substrate1.0Limiting reagent.
Propiolic Acid Coupling Partner1.2Slight excess to drive completion.
PdCl₂(PPh₃)₂ Catalyst0.03–0.05Bis(triphenylphosphine)palladium(II) dichloride. Stable and efficient for aryl iodides.
TBAF (1M in THF) Base/Activator2.0–3.0Tetrabutylammonium fluoride acts as a mild base and activator for Cu-free coupling.
THF (Anhydrous) SolventN/ADegassed.
Detailed Workflow (Copper-Free Method)

Step 1: Inert Atmosphere Setup

  • Oven-dry a 25 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar.

  • Evacuate and backfill with Argon (or Nitrogen) three times.

Step 2: Reagent Charging

  • Add 2-iodo-4-bromo-5-methylthiophene (1.0 mmol, 303 mg) and PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg) to the flask.

  • Note: If using a solid base like

    
     instead of TBAF, add it here (2.0 equiv). However, the TBAF protocol is often superior for free acids.
    

Step 3: Solvent & Reactant Addition

  • Add anhydrous THF (5.0 mL) via syringe.

  • Add Propiolic Acid (1.2 mmol, 74 µL) dropwise.

  • Caution: Propiolic acid is corrosive and lachrymatory. Handle in a fume hood.

Step 4: Activation

  • Add TBAF (1M in THF) (3.0 mmol, 3.0 mL) dropwise over 5 minutes.

  • Observation: The solution may darken; this is normal for Pd reactions.[2]

Step 5: Reaction Monitoring

  • Stir at Room Temperature (25 °C) for 4–6 hours.

  • TLC Monitoring: Use Hexane/EtOAc (3:1). The starting iodide (

    
    ) should disappear. The product is a carboxylic acid and will streak or stay on the baseline unless the TLC plate is treated with a drop of acetic acid.
    
  • Stop Condition: Do not heat above 45 °C to prevents reaction at the C–Br bond.

Step 6: Workup (Acid-Base Extraction)

  • Dilute reaction mixture with Ethyl Acetate (20 mL) and water (20 mL).

  • Acidify: Carefully add 1M HCl until pH

    
     2. This ensures the product is in the free acid form (
    
    
    
    ) rather than the salt.
  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Combine organic layers, wash with Brine, and dry over anhydrous

    
    .
    
  • Concentrate under reduced pressure.

Step 7: Purification

  • Purify via column chromatography using silica gel.

  • Eluent: Hexane:Ethyl Acetate (gradient from 90:10 to 60:40) + 1% Acetic Acid (essential to prevent tailing of the carboxylic acid).

Optimization Matrix & Troubleshooting

The following table summarizes how variable changes affect the reaction outcome.

VariableConditionOutcomeRecommendation
Catalyst Pd(PPh₃)₄Higher reactivity, less stable in air.Use if conversion is low with Pd(II).
Co-Catalyst CuI (5%) DECARBOXYLATION RISK. AVOID for acid retention. Use only if terminal alkyne is desired.
Base Et₃N / PiperidineForms ammonium salts; can be hard to purify.Use TBAF or inorganic bases (

) for free acids.
Temperature > 60 °CLoss of Chemoselectivity (Br reacts).Keep < 40 °C.
Alternative Methyl Propiolate Highly Recommended. Use the ester instead of the acid. Coupling is cleaner; hydrolyze (LiOH) post-coupling.
Pro-Tip: The Ester Surrogate Strategy

If the direct acid coupling yields inseparable mixtures or low yields, switch to Methyl Propiolate .

  • Couple Methyl Propiolate with 2-iodo-4-bromo-5-methylthiophene (Standard Sonogashira: Pd/Cu/TEA, RT).

  • Hydrolyze the ester (LiOH, THF/H2O, RT, 1h). This 2-step route is often higher yielding overall than the direct acid coupling.

Visualization of Reaction Logic[3]

Reaction Pathway & Selectivity

The diagram below illustrates the divergent pathways based on catalyst choice (Copper vs. Copper-Free).

ReactionPathways Start Start: 2-Iodo-4-bromo-5-methylthiophene + Propiolic Acid Inter_OxAdd Oxidative Addition (Selective at C-I) Start->Inter_OxAdd Fast (C-I > C-Br) Cond_CuFree Condition A: Pd(PPh3)2Cl2, TBAF (Copper-Free) Prod_Retention Target Product: 3-(4-bromo-5-methylthiophen-2-yl) propiolic acid (COOH Retained) Cond_CuFree->Prod_Retention Transmetallation (No Decarboxylation) Cond_Cu Condition B: Pd/CuI, Base, Heat Prod_Decarb Side Product: 2-ethynyl-4-bromo-5-methylthiophene (Decarboxylated) Cond_Cu->Prod_Decarb Cu-mediated Decarboxylation Inter_OxAdd->Cond_CuFree Inter_OxAdd->Cond_Cu

Figure 1: Chemoselectivity and functional group tolerance pathways. Green path indicates the recommended protocol for acid retention.

Experimental Workflow

Workflow Setup 1. Setup: Degas Schlenk Flask (Ar/N2) Mix 2. Mix: Substrate + Pd Catalyst + THF Setup->Mix AddAcid 3. Add: Propiolic Acid (1.2 eq) Mix->AddAcid AddBase 4. Add Activator: TBAF (Dropwise) AddAcid->AddBase React 5. Reaction: Stir at 25°C for 4-6h AddBase->React Check 6. QC: TLC Check (Disappearance of Iodide) React->Check Workup 7. Workup: Acidify (pH 2) -> Extract EtOAc Check->Workup Purify 8. Purification: Column (Hex/EtOAc + 1% AcOH) Workup->Purify

Figure 2: Step-by-step experimental workflow for the copper-free coupling protocol.

References

  • Sonogashira Coupling Overview & Regioselectivity: Chemistry LibreTexts. (2024).[3] "Sonogashira Coupling - Regio- and Stereoselectivity." [Link]

  • Decarboxylative vs. Conventional Coupling of Propiolic Acid: Moon, J., et al. (2014).[4] "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein J. Org. Chem. [Link]

  • Copper-Free Sonogashira Protocols: Liang, Y., et al.[5] (2011).[6][7] "Recent Advances in Sonogashira Reactions." Chem. Soc. Rev. [Link]

  • Substrate Data (2-Bromo-5-iodo-3-methylthiophene): PubChem. "2-Bromo-5-iodo-3-methylthiophene Compound Summary." [Link]

Sources

Application Note: Decarboxylative Click Chemistry of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid (hereafter referred to as BMP-Acid ) in click chemistry. While terminal alkynes are the traditional substrates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they often suffer from volatility, oxidative homocoupling (Glaser coupling), and handling difficulties.

BMP-Acid serves as a superior, bench-stable surrogate for the corresponding terminal alkyne. Through decarboxylative CuAAC (dCuAAC) , this reagent generates the reactive copper-acetylide species in situ, releasing CO₂ and reacting with organic azides to form 1,4-disubstituted 1,2,3-triazoles. The 4-bromo handle remains intact, enabling orthogonal post-click functionalization (e.g., Suzuki-Miyaura coupling), making this an essential scaffold for fragment-based drug discovery (FBDD).

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Why Use Propiolic Acids?

Propiolic acids offer a distinct advantage over terminal alkynes in precision synthesis:

  • Stability: The carboxylic acid moiety stabilizes the alkyne against polymerization and oxidation during storage.

  • Regioselectivity: The decarboxylative mechanism enforces high 1,4-regioselectivity, mirroring standard CuAAC but with improved atom economy in one-pot sequences.

  • Safety: Eliminates the need to isolate potentially explosive low-molecular-weight alkynes.

The Decarboxylative Cycle

The reaction proceeds via a cooperative catalytic cycle involving Copper(I). The base facilitates the deprotonation of the carboxylic acid, followed by copper-mediated decarboxylation. This generates the active Copper(I)-Acetylide intermediate, which enters the standard click cycle.

DecarboxylativeCycle Start BMP-Acid (Substrate) Complex Cu(I)-Carboxylate Complex Start->Complex + Cu(I) / Base Acetylide Cu(I)-Acetylide (Active Species) Complex->Acetylide - CO2 (Decarboxylation) CO2 CO2 (Gas) Complex->CO2 Cycle Triazolyl-Cu Intermediate Acetylide->Cycle + Azide Product 1,4-Disubstituted Triazole Cycle->Product + H+ / Protonation Product->Acetylide Catalyst Regeneration Azide R-N3 (Azide) Azide->Cycle

Figure 1: Mechanistic pathway of Decarboxylative CuAAC.[1][2] The carboxylic acid acts as a masking group for the alkyne, released only in the presence of the catalyst.

Experimental Protocols

Protocol A: General Decarboxylative CuAAC (dCuAAC)

Application: Synthesis of bio-active triazoles where the thiophene core is required. Scale: 1.0 mmol

Reagents & Equipment
  • Substrate: BMP-Acid (245 mg, 1.0 mmol)

  • Reactant: Aryl or Alkyl Azide (1.0 - 1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[3]

  • Ligand: 1,10-Phenanthroline (20 mol%) or TBTA (for aqueous systems)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol%) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF/DMSO (anhydrous preferred) or tBuOH/H₂O (1:1)

Step-by-Step Procedure
  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, add BMP-Acid (1.0 equiv), CuI (19 mg, 0.1 equiv), and 1,10-Phenanthroline (36 mg, 0.2 equiv).

  • Solvation: Add the Azide (1.1 equiv) followed by the solvent (DMF, 3.0 mL).

  • Activation: Add DBU (0.2 equiv) dropwise. Note: DBU lowers the activation energy for decarboxylation.

  • Reaction: Purge the headspace with Nitrogen/Argon for 1 minute. Seal the vial and heat to 60°C for 4–8 hours.

    • Visual Check: Evolution of gas bubbles (CO₂) indicates the reaction is proceeding.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with EtOAc (20 mL) and wash with 1M HCl (to remove DBU/Cu), followed by brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • TLC Monitoring: The starting material (BMP-Acid) is highly polar (low Rf). The product (Triazole) will be significantly less polar. Disappearance of the baseline acid spot confirms conversion.

Protocol B: One-Pot Amidation-Click (Propiolamide Route)

Application: Creating amide-linked triazole libraries without isolating the intermediate alkyne.

Step-by-Step Procedure
  • Activation: Dissolve BMP-Acid (1.0 mmol) in DCM. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min.

  • Amidation: Add the desired Amine (R-NH₂, 1.1 equiv) and DIPEA (2.0 equiv). Stir at RT for 4 hours.

  • Solvent Swap: Evaporate DCM. Re-dissolve the crude residue in tBuOH/H₂O (1:1).

  • Click: Add the Azide (1.0 equiv), CuSO₄·5H₂O (5 mol%), and Sodium Ascorbate (10 mol%). Stir at RT overnight.

    • Note: In this protocol, decarboxylation does not occur. The product is a 1,4,5-trisubstituted triazole (if the internal alkyne reacts) or a propiolamide-triazole depending on steric bulk. Correction: Standard CuAAC works on terminal alkynes.[5] Internal alkynes (propiolamides) require Ru-catalysis or high heat.

    • Refined Protocol: For BMP-Acid (internal alkyne), this route is best used for Thiol-Yne click (see Data Table below) or requires Ruthenium catalysis (RuAAC) to react with azides.

Data & Optimization Guide

Reaction Condition Screening Matrix

The following table summarizes optimization data for BMP-Acid conversion.

Condition SetCatalyst SystemSolventTemp (°C)Yield (%)Notes
Standard CuI (10%) / DBU (20%)DMF6092%Recommended. High regioselectivity.
Aqueous CuSO₄ / Ascorbate / K₂CO₃tBuOH/H₂O8065%Slower decarboxylation; requires higher heat.
Ligand-Free CuI / K₂CO₃DMSO10078%Effective but higher thermal stress on Br-group.
Ru-Catalyzed Cp*RuCl(PPh₃)₂Dioxane800%Fails. RuAAC requires terminal alkynes or specific internal strains.
Troubleshooting "Stalled" Reactions
  • Issue: Incomplete Decarboxylation (Acid remains).

    • Solution: Increase temperature to 80°C or switch base to K₃PO₄. The decarboxylation is the rate-determining step.

  • Issue: Bromine Loss (Debromination).

    • Solution: Avoid Pd-contaminants and excessively high temperatures (>120°C). The 4-bromo-thiophene bond is stable at 60°C.

  • Issue: Copper Contamination.

    • Solution: Wash crude mixture with aqueous EDTA or NH₄OH during workup to chelate residual copper.

References

  • Mechanism of Decarboxylative Click: Xu, M., Kuang, C., Wang, Z., Yang, Q., & Jiang, Y. (2011).[2] A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process.[2] Synthesis, 223-228.[2] Link

  • Propiolic Acid Utility: Moon, N. G., et al. (2015). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC Biophysics. Link

  • Thiophene Functionalization: El-Hiti, G. A., et al. (2013).[6] (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile.[6][7][8] Acta Crystallographica Section E. Link

  • CuAAC in Drug Discovery: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[9][10] Chemical Reviews. Link

Sources

Application Note: Decarboxylative Cross-Coupling of Thiophene Alkynoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed decarboxylative cross-coupling of thiophene-substituted alkynoic acids with aryl halides. Unlike traditional Sonogashira couplings that utilize terminal alkynes, this method employs alkynyl carboxylic acids as stable, non-volatile surrogates. This approach eliminates the risks associated with handling low-molecular-weight alkynes and avoids the use of copper(I) iodide in high concentrations, thereby reducing the formation of Glaser-type homocoupling byproducts.

Target Audience: Medicinal chemists and process development scientists working with sulfur-containing heterocycles.

Scientific Background & Mechanism[1][2][3][4][5]

Why Alkynoic Acids?

Terminal alkynes are standard nucleophiles in cross-coupling but suffer from volatility and potential explosiveness (e.g., low MW acetylides). Alkynyl carboxylic acids (


) are shelf-stable solids. Under catalytic conditions, they extrude 

in situ to generate the reactive organometallic species.
Mechanistic Pathway

The reaction proceeds via a dual-metal or base-assisted mechanism. While Palladium drives the cross-coupling cycle, Silver (


) is frequently employed as a critical cofactor to facilitate decarboxylation at lower temperatures.

Key Steps:

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond (

    
    ).
    
  • Decarboxylation: The alkynyl acid undergoes base-mediated deprotonation followed by silver-assisted decarboxylation to form an Ag-acetylide intermediate.

  • Transmetallation: The alkynyl group transfers from Ag to the Pd(II) center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Mechanistic Diagram

DecarboxylativeCoupling Start Start: Ar-X + Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd Pd(0) TransMet Transmetallation (Ar-Pd(II)-CC-R) OxAdd->TransMet Acid Thiophene Alkynoic Acid (R-CC-COOH) BaseStep Deprotonation (R-CC-COO-) Acid->BaseStep Base (Cs2CO3) AgStep Ag-Catalyzed Decarboxylation (R-CC-Ag + CO2) BaseStep->AgStep Ag2CO3 AgStep->TransMet Ag to Pd Transfer RedElim Reductive Elimination (Product: Ar-CC-R) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Caption: Proposed catalytic cycle involving Ag-mediated decarboxylation and Pd-catalyzed coupling.

Critical Parameters & Optimization

Catalyst Selection for Thiophenes

Thiophene substrates present a challenge due to the high affinity of sulfur for soft metals (Pd), which can poison the catalyst.

  • Recommendation: Use

    
      or 
    
    
    
    . The phosphine ligands protect the metal center.
  • Avoid: Ligand-free Pd sources (e.g.,

    
     without added phosphine) are prone to deactivation by the thiophene sulfur.
    
The Role of Silver

Silver carbonate (


) acts as a dual-purpose reagent: it serves as the oxidant/base to lower the decarboxylation energy barrier. Without Ag, temperatures 

are often required; with Ag, reactions proceed at

.
Solvent Effects

Decarboxylation involves a polar transition state.

  • Best Solvent: DMSO (Dimethyl sulfoxide). Its high dielectric constant stabilizes the carboxylate intermediate.

  • Alternatives: DMF or NMP. Non-polar solvents (Toluene, THF) generally result in poor yields (<10%).

Reaction Optimization Data

Typical yields for coupling 3-(thiophen-2-yl)propiolic acid with Iodobenzene:

SolventCatalyst (5 mol%)Additive (10 mol%)Temp (°C)Yield (%)
DMSO


80 92
DMF


10078
Toluene


110<5
DMSO

None10015

Standard Operating Procedure (Protocol)

Materials Required[6]
  • Substrate A: Thiophene-2-alkynoic acid (1.0 equiv)

  • Substrate B: Aryl Iodide/Bromide (1.0 - 1.2 equiv)

  • Catalyst:

    
     (0.01 - 0.05 equiv)
    
  • Promoter:

    
     (0.10 equiv) or 
    
    
    
  • Base:

    
     or 
    
    
    
    (2.0 - 3.0 equiv)
  • Solvent: Anhydrous DMSO (degassed)

Step-by-Step Workflow

ProtocolWorkflow Step1 1. Setup Dry Schlenk tube/Vial Argon Atmosphere Step2 2. Charge Solids Acid, Aryl Halide, Pd Cat, Ag salt, Base Step1->Step2 Step3 3. Solvent Addition Degassed DMSO (Syringe) Step2->Step3 Step4 4. Reaction Heat to 80-100°C Monitor (TLC/LCMS) Step3->Step4 Step5 5. Workup Dilute w/ EtOAc Wash w/ Water & Brine Step4->Step5 Step6 6. Purification Silica Gel Column Step5->Step6

Caption: Operational workflow for the decarboxylative coupling process.

Detailed Execution
  • Preparation: Oven-dry a 10 mL pressure vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add Thiophene-2-alkynoic acid (1.0 mmol), Aryl Iodide (1.2 mmol),

    
     (35 mg, 5 mol%), 
    
    
    
    (27 mg, 10 mol%), and
    
    
    (975 mg, 3.0 mmol).
  • Solvation: Seal the vessel. Evacuate and backfill with Argon (3 cycles). Inject anhydrous DMSO (3.0 mL) via syringe.

    • Note: DMSO must be degassed to prevent oxidative homocoupling (Glaser coupling) of the alkyne.

  • Reaction: Place the vessel in a pre-heated oil bath at 80–100 °C . Stir vigorously for 8–12 hours.

    • Observation: Evolution of

      
       gas bubbles may be observed initially.
      
  • Monitoring: Check progress via TLC or LC-MS. Look for the disappearance of the acid (often polar/baseline on TLC) and formation of the less polar internal alkyne.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Ag/Pd residues.

    • Wash the filtrate with water (

      
       mL) to remove DMSO. Crucial Step:  DMSO retention interferes with silica gel chromatography.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (<30%) Catalyst poisoning by Thiophene sulfur.Increase Pd loading to 10% or switch to S-Phos/X-Phos ligands.
Homocoupling Presence of Oxygen.[1]Ensure rigorous degassing of DMSO (freeze-pump-thaw).
Incomplete Reaction Inefficient Decarboxylation.Increase temp to 110°C or add more

.
Pressure Buildup

evolution.
Use rated pressure vials; do not fill vessel >50% volume.

Safety Note: While alkynoic acids are safer than terminal alkynes, the reaction generates


 gas. Reactions performed on a scale >5 mmol should be vented to an inert line rather than sealed to prevent over-pressurization.

References

  • Moon, J.; Jeong, M.; Nam, H.; Ju, J.; Moon, J. H.; Jung, H. M.; Lee, S. "One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon." Org.[2][3][4][5][6][7] Lett.2008 , 10, 945–948.[7] Link

  • Moon, J.; Jang, M.; Lee, S. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides." J. Org.[3][8][9] Chem.2009 , 74, 1403–1406.[8] Link

  • Park, K.; Bae, G.; Moon, J.; Choe, J.; Song, K. H.; Lee, S. "Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling." J. Org.[3][8][9] Chem.2010 , 75, 6244–6251.[3] Link[3]

  • Shang, R.; Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Sci. China Chem.2011 , 54, 1670. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Thiophene-Alkyne Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in thiophene-alkyne cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing catalyst loading and achieving high-yield, reproducible results. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during thiophene-alkyne cross-coupling reactions, which are typically Sonogashira couplings. Each issue is presented in a question-and-answer format with detailed, actionable solutions.

Issue 1: Low to No Product Yield

Question: My thiophene-alkyne cross-coupling reaction is showing very low conversion, or it has failed completely. What are the primary factors I should investigate?

Answer:

Low or no product yield is a frequent challenge that can often be traced back to a few critical components of the reaction setup. A systematic approach to troubleshooting is essential.

1. Catalyst Integrity and Activity:

  • Palladium Catalyst: The heart of the reaction is the palladium catalyst. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture and can degrade over time.[1] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in-situ reduction to the active Pd(0) species.[1][2] If you are using a Pd(II) source, the reaction conditions must facilitate this reduction.

    • Recommendation: Use a fresh batch of palladium catalyst or one that has been stored meticulously under an inert atmosphere.[1]

  • Copper Co-catalyst (if applicable): In traditional Sonogashira couplings, a copper(I) salt (e.g., CuI) is used as a co-catalyst to facilitate the formation of a copper(I) acetylide, which is a key intermediate.[2] Copper(I) iodide can degrade upon exposure to air and light.

    • Recommendation: Use a fresh bottle of CuI.[1]

2. Reaction Atmosphere and Reagent Purity:

  • Inert Atmosphere: The presence of oxygen is detrimental. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common and competing side reaction, and can also promote the decomposition of the Pd(0) catalyst to inactive palladium black.[1][3][4]

    • Recommendation: Ensure all solvents and liquid reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. The reaction should be run under a positive pressure of an inert gas.[1][4]

  • Reagent Purity: Impurities in your starting materials (thiophene halide, alkyne), solvent, or base can act as catalyst poisons.[3][4] Amines, often used as bases, can oxidize over time.

    • Recommendation: Purify the starting materials if their quality is uncertain.[3] Use anhydrous solvents and distill the amine base if it has been stored for a long time.[5]

3. Reaction Conditions:

  • Base Selection: An appropriate amine base, such as triethylamine or diisopropylamine, is crucial for deprotonating the terminal alkyne.[1] The base must be strong enough and present in sufficient quantity.

  • Solvent Choice: The solvent must be appropriate for the solubility of all reactants and the catalyst system. Common solvents include THF, DMF, and toluene.[3] Some anecdotal evidence suggests that THF might promote the formation of palladium black.[1][5]

  • Temperature: The reactivity of the thiophene halide plays a significant role. Thiophene iodides are the most reactive and can often be coupled at room temperature, while bromides may require heating.[1] Chlorides are the least reactive and often require more forcing conditions.[1] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[3][4]

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

Question: I am observing a substantial amount of a byproduct that I've identified as the homocoupled dimer of my starting alkyne. How can I minimize this?

Answer:

The formation of 1,3-diynes via Glaser coupling is a classic side reaction in Sonogashira couplings, particularly those employing a copper co-catalyst.[3][6][7]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: As mentioned previously, oxygen promotes this oxidative coupling. Maintaining a strictly inert atmosphere is your first line of defense.[4][6][7]

  • Reduce Copper Co-catalyst Loading: Minimizing the amount of CuI to the lowest effective concentration can help reduce the rate of homocoupling.[4]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4][8]

  • Switch to Copper-Free Conditions: Copper-free Sonogashira protocols are a highly effective way to avoid Glaser coupling.[1][6] These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.[1]

Issue 3: Catalyst Deactivation (Formation of Palladium Black)

Question: My reaction mixture turns black shortly after starting, and the reaction stalls. What is happening, and how can I prevent it?

Answer:

The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[4][9] The active, soluble Pd(0) species agglomerates and precipitates, rendering it catalytically inactive.[4]

Causes and Prevention of Catalyst Deactivation:

  • Presence of Oxygen: This is a primary culprit. Ensure all components are rigorously deoxygenated.[4]

  • Impurities: Impurities in reagents or solvents can poison the catalyst.[4][9]

  • Inappropriate Temperature: Excessively high temperatures can accelerate catalyst decomposition.[3][4]

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. If the ligand is not robust under the reaction conditions or if the palladium-to-ligand ratio is incorrect, the catalyst can become unstable. Bulky, electron-rich phosphine ligands can sometimes offer greater stability.[8][10]

  • Solvent Effects: As noted, certain solvents like THF have been anecdotally linked to the formation of palladium black.[1][5] If you consistently observe this issue, consider switching to a different solvent.

If a reaction stalls due to suspected catalyst deactivation, a potential remedy is to add a fresh portion of the catalyst to the reaction mixture. If the reaction resumes, it strongly suggests the original catalyst was deactivated.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for palladium catalyst loading in a thiophene-alkyne coupling?

A1: A typical starting range for palladium catalyst loading is 1-5 mol%.[10] For initial screening experiments, 2 mol% is often a reasonable starting point.[10] Highly active catalyst systems, particularly those with specialized ligands, can achieve good yields with much lower loadings, sometimes as low as 0.1 to 0.001 mol%.[11]

Q2: Should I always increase the catalyst loading if my reaction is slow or gives a low yield?

A2: While increasing the catalyst loading is a tempting solution, it should not be the first parameter you adjust. It increases costs and can lead to more side reactions.[10] Before increasing the catalyst concentration, you should first optimize other reaction parameters:

  • Temperature: A modest increase in temperature can often significantly improve the reaction rate.[10]

  • Base: Ensure your base is active and present in sufficient quantity (typically 1.5-3 equivalents).[10]

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often effective for cross-coupling reactions involving thiophenes.[10]

  • Solvent: The solvent can impact reagent solubility and catalyst stability.[10]

If these parameters are optimized and the reaction remains sluggish, a moderate increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be beneficial.[10]

Q3: How does the halide on the thiophene affect the required catalyst loading?

A3: The reactivity of the thiophene halide follows the general trend: I > Br >> Cl.[1] For more reactive thiophene iodides, you can often use lower catalyst loadings and milder conditions (e.g., room temperature).[1] Less reactive thiophene bromides typically require higher temperatures and may benefit from slightly higher catalyst loadings. Thiophene chlorides are the most challenging and often necessitate higher catalyst loadings and more specialized, highly active catalyst systems.

Q4: Can I perform thiophene-alkyne coupling without a phosphine ligand?

A4: Yes, "ligand-less" conditions have been reported. For instance, using Pd(OAc)₂ without an added phosphine ligand can be very efficient for the direct arylation of thiophenes, but it is crucial to use a very low palladium concentration (0.1–0.001 mol%).[11] At higher concentrations under these conditions, the rapid formation of inactive palladium black is common.[11]

Section 3: Data and Protocols

Table 1: General Recommendations for Catalyst Loading Optimization
ParameterStarting PointOptimization RangeKey Considerations
Pd Catalyst Loading 1-2 mol%0.1 - 5 mol%Lower for iodides, higher for bromides/chlorides.
Cu(I) Co-catalyst 1-5 mol%0.5 - 10 mol%Minimize to reduce homocoupling; can be omitted.
Ligand:Pd Ratio 2:1 to 4:11:1 to 10:1Ligand type and stability are crucial.
Base (e.g., Et₃N) 2-3 equivalents1.5 - 5 equivalentsMust be dry and pure.
Temperature Room Temp to 60 °CRoom Temp to 100 °CDependent on halide reactivity.
Experimental Protocol: General Procedure for Optimizing Catalyst Loading

This protocol provides a starting point for a Sonogashira coupling between a 2-bromothiophene and a terminal alkyne.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromothiophene (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF or DMF, 5 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimization: To optimize the catalyst loading, systematically vary the amount of the palladium precatalyst (e.g., 5 mol%, 1 mol%, 0.5 mol%) while keeping all other parameters constant. Analyze the yield and purity of the product for each condition to determine the optimal loading.

Section 4: Visual Guides

Troubleshooting Workflow

G start Low/No Yield in Thiophene-Alkyne Coupling catalyst_check Check Catalyst Integrity (Pd & Cu sources fresh?) start->catalyst_check atmosphere_check Verify Inert Atmosphere (Degassed reagents/solvents?) catalyst_check->atmosphere_check replace_catalyst Use Fresh Catalyst catalyst_check:e->replace_catalyst:w If degraded conditions_check Review Reaction Conditions (Temp, Base, Solvent correct?) atmosphere_check->conditions_check degas_rigorously Improve Degassing Protocol atmosphere_check:e->degas_rigorously:w If inadequate homocoupling_check Significant Homocoupling? conditions_check->homocoupling_check optimize_conditions Optimize Temp/Base/Solvent conditions_check:e->optimize_conditions:w If suboptimal pd_black_check Palladium Black Formation? homocoupling_check->pd_black_check No reduce_cu Reduce Cu(I) Loading or Switch to Cu-Free Conditions homocoupling_check->reduce_cu Yes stabilize_pd Improve Catalyst Stability (Change Ligand/Solvent, Lower Temp) pd_black_check->stabilize_pd Yes success Reaction Optimized pd_black_check->success No slow_addition Slowly Add Alkyne reduce_cu->slow_addition slow_addition->pd_black_check stabilize_pd->success G cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_halide R¹(Thiophene)-Pd(II)(X)L₂ pd0->pd_halide Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)(C≡CR²)L₂ pd_halide->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (R¹-C≡CR²) cu_acetylide Cu-C≡CR² cu_acetylide->pd_halide cu_halide CuX cu_acetylide->cu_halide + Pd Complex cu_halide->cu_acetylide alkyne H-C≡CR² alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified Sonogashira catalytic cycles with Pd and Cu.

References

  • Benchchem. Troubleshooting low conversion rates in 3-Bromobenzo[b]thiophene-2-carbaldehyde reactions. Benchchem.
  • Benchchem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Benchchem. troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit.
  • Royal Society of Chemistry. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry.
  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dibromodibenzo[b,d]thiophene. Benchchem.
  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Thienylsilane Cross-Coupling. Benchchem.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • Benchchem. How to avoid dimerization of terminal alkynes in synthesis. Benchchem.
  • Benchchem. Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. Benchchem.

Sources

Technical Support Center: Palladium Catalysis in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: PD-THIO-001 Subject: Troubleshooting Catalyst Poisoning & Deactivation in Thiophene Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Framework

Welcome to the Catalysis Technical Support Center. You are likely accessing this guide because your Palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi, or C-H activation) involving a thiophene core has stalled, precipitated "Pd black," or failed to initiate.

The Core Problem: Thiophene substrates present a unique "Soft-Soft" mismatch. Palladium is a soft metal; the sulfur atom in thiophene (and common impurities like thiols) is a soft donor. While thiophene's aromatic sulfur is a weaker coordinator than free thiols, it can still competitively bind to the Pd(II) center, displacing labile ligands or preventing the coordination of the oxidative addition partner.

Diagnostic Matrix

Use this table to identify your specific failure mode before proceeding to solutions.

SymptomProbable CauseImmediate Action
Reaction stalls < 30% conversion Catalyst Deactivation (Poisoning)Check for "Pd Black" precipitate. If present, the active species has agglomerated.
No initiation (0% conversion) Oxidative Addition FailureThe C-X bond is too stable, or S-coordination is blocking the vacancy. Switch to electron-rich, bulky ligands.
Reaction slows gradually Product InhibitionThe product (often a bis-thiophene or chelate) is a better ligand than the substrate.
Inconsistent yields between batches Impurity PoisoningTrace free sulfur or mercaptans in the thiophene starting material. See Protocol A.

Mechanistic Insight: The Poisoning Pathway

To fix the reaction, you must understand the competition at the molecular level. The diagram below illustrates the "Fork in the Road" between productive catalysis and irreversible deactivation.

Pd_Poisoning_Mechanism Pd_Active Active Pd(0)L2 Thiophene Thiophene Substrate (Ar-X) Pd_Active->Thiophene Encounter OxAdd Oxidative Addition (Productive) Thiophene->OxAdd C-X Bond Attack (Fast w/ Bulky Ligands) S_Coord S-Coordination (Non-Productive) Thiophene->S_Coord S-Atom Binding (Soft-Soft Interaction) Cycle Catalytic Cycle (Coupling) OxAdd->Cycle Product Formation S_Coord->Pd_Active Reversible (If Ligand is Strong) Pd_Black Pd Black Agglomerates (Irreversible Death) S_Coord->Pd_Black Ligand Dissociation (Slow Death)

Figure 1: The competition between productive oxidative addition and non-productive sulfur coordination leading to catalyst death.

Troubleshooting Guide & Solutions

FAQ 1: How do I select the right ligand to outcompete sulfur?

Answer: You need a ligand that is both bulky (high cone angle) and electron-rich (basic).

  • Steric Bulk: Prevents the formation of inactive bis-thiophene-Pd complexes and forces the Pd to interact with the C-X bond rather than the S atom.

  • Electron Density: Accelerates oxidative addition, making the productive step faster than the poisoning step.

Recommended Ligand Systems:

Ligand ClassSpecific ExamplesBest For...Mechanism of Action
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos General Suzuki/Buchwald couplingsBulky "roof" protects Pd center; promotes reductive elimination.
Tri-tert-butylphosphine P(t-Bu)3 Stille/Negishi couplingsExtreme steric bulk prevents S-coordination; highly active for chlorides.
Bis-phosphines dppf, Xantphos Large bite-angle requirementsChelating effect prevents ligand dissociation, reducing aggregation risk.
N-Heterocyclic Carbenes PEPPSI-IPr Difficult/Deactivated substratesStrong sigma-donation creates a robust Pd-L bond that sulfur cannot displace.
FAQ 2: My reaction turns black immediately. Is "Ligandless" an option?

Answer: Counter-intuitively, yes . Recent research suggests that for certain C-H arylations of thiophenes, using ultra-low loading Pd(OAc)₂ (0.1–0.001 mol%) without phosphine ligands is superior.

  • Why? At high concentrations, Pd species aggregate rapidly into Pd black. At ultra-low concentrations, the kinetics of aggregation are slower than the reaction with the substrate.

  • Condition: This typically requires high temperatures (100°C+) and a base like KOAc [1].

FAQ 3: How do I handle "Product Inhibition"?

Answer: If your product is a bis-thiophene or has a chelating motif, it will poison the catalyst as it forms.

  • Solution: Use Scavengers or Co-oxidants .

    • Add 10-20 mol% pivalic acid (PivOH): Acts as a proton shuttle and assists in C-H activation steps, keeping the metal center active.

    • Silver Salts (AgOAc, Ag2CO3): Often used in C-H activation. Silver can sequester halides or interact with sulfur, keeping the Pd cationic and active [2].

Experimental Protocols

Protocol A: Thiophene Substrate Purification (Mandatory Pre-step)

Context: Commercial thiophenes often contain trace thiols or sulfides (mercaptans) from their synthesis. These are potent catalyst poisons, far worse than the thiophene ring itself.

Reagents:

  • Thiophene substrate[1][2][3][4][5][6][7][8][9][10]

  • Activated Zinc Oxide (ZnO) or Raney Nickel (inactive)

  • Hexanes/Ethyl Acetate[11]

Procedure:

  • Dissolution: Dissolve the thiophene substrate in a non-polar solvent (Hexanes or Toluene) if liquid, or minimal DCM if solid.

  • Adsorption: Add Activated ZnO (10 wt% relative to substrate).

    • Note: ZnO chemisorbs thiols and H2S but leaves the aromatic thiophene ring intact [3].

  • Stirring: Stir vigorously at room temperature for 2 hours.

  • Filtration: Filter through a pad of Celite to remove the ZnO.

  • Concentration: Evaporate solvent. Use immediately.

Protocol B: The "Scavenger Screen" for Stalled Reactions

Context: Use this when a standard Suzuki/Stille coupling stalls at 40-50% conversion.

Setup: Run four parallel reactions (100 mg scale) with the following additives:

  • Control: Standard conditions.

  • Copper Additive: Add 10 mol% CuTC (Copper(I) thiophene-2-carboxylate).

    • Mechanism:[8][11][12][13][14][15] CuTC mediates the transmetallation step and can scavenge free sulfur species ("The Copper Effect").

  • Silver Additive: Add 1.0 equiv Ag2CO3 .

    • Mechanism:[8][11][12][13][14][15] Halide abstraction and S-sequestration.

  • Ligand Overload: Increase Ligand:Pd ratio from 2:1 to 4:1 .

    • Mechanism:[8][11][12][13][14][15] Shifts equilibrium away from [Pd-S] species back to [Pd-L].

Workflow Visualization: The Decision Tree

Follow this logic flow to resolve your current experimental issue.

Troubleshooting_Flow Start Start: Reaction Failed Check_Color Is the reaction mixture black? Start->Check_Color Black_Yes Yes (Pd Black) Check_Color->Black_Yes Black_No No (Solution clear/colored) Check_Color->Black_No Loading_Check Check Catalyst Loading Black_Yes->Loading_Check Temp_Check Check Temperature Black_No->Temp_Check High_Loading High (>5 mol%) Loading_Check->High_Loading Low_Loading Low (<1 mol%) Loading_Check->Low_Loading Action_Ligand Switch to stronger ligand (NHC or Biaryl Phosphine) High_Loading->Action_Ligand Action_DropLoad Drop loading to 0.01 mol% (Ligandless Protocol) Low_Loading->Action_DropLoad Action_Heat Increase Temp to 100°C+ (Activation Energy issue) Temp_Check->Action_Heat Action_Purity Perform Protocol A (Remove S-impurities) Temp_Check->Action_Purity

Figure 2: Troubleshooting decision tree for Pd-catalyzed thiophene synthesis.

References

  • Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Source: Green Chemistry (RSC) URL:[Link]

  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Source: Journal of the American Chemical Society (NIH/PMC) URL:[Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination. Source: Chemical Science (RSC) URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid

[1]

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Discovery Researchers Version: 1.0 (Current as of 2026)[1][2]

Executive Summary & Structural Context[1][3][4][5]

This guide provides a technical analysis of the 1H NMR spectral signature of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid . As a likely intermediate in the synthesis of thiophene-based semiconductors or pharmaceuticals (via Sonogashira coupling or cyclization), verifying the regiochemistry of the bromine substituent is critical.

The Core Analytical Challenge: Distinguishing the target tetrasubstituted thiophene from its non-brominated precursor or regioisomers. The primary validation marker is the collapse of the thiophene ring coupling pattern into a diagnostic singlet.

Target Molecule Specifications
  • Formula: C₈H₅BrO₂S

  • Key Functional Groups: Propiolic acid (alkyne-COOH), Thiophene core, Bromide (C4), Methyl (C5).[1][2]

  • Spin System: Isolated spin system (Singlet aromatic H, Singlet methyl, Broad acid H).[1][2]

Comparative Spectral Analysis

The following data compares the target molecule against its most common process impurity: the non-brominated starting material (3-(5-methylthiophen-2-yl)propiolic acid).[3]

Table 1: Chemical Shift Comparison (Solvent: DMSO-d₆)[1]
FeatureTarget: 4-Bromo AnalogAlternative: Non-Brominated PrecursorDiagnostic Value
Thiophene H (C3) ~7.55 ppm (Singlet) ~7.30 ppm (Doublet, J ≈ 3.8 Hz)CRITICAL. Confirmation of C4-bromination.[3]
Thiophene H (C4) Absent (Substituted by Br) ~6.85 ppm (Doublet, J ≈ 3.8 Hz, dq)Absence confirms substitution.[1][2]
Methyl Group (C5) ~2.45 ppm (Singlet) ~2.48 ppm (Doublet/Fine coupling)Slight upfield shift due to steric/electronic change.[1]
Carboxylic Acid ~13.5 ppm (Broad) ~13.2 ppm (Broad)Non-diagnostic; confirms acid functionality.[1]
Residual Solvent 2.50 ppm (DMSO)2.50 ppm (DMSO)Reference point.[1]

> Note on Shifts: Values are derived from substituent effect principles on thiophene rings. The bromine at C4 exerts a deshielding effect on the adjacent H3 proton compared to the precursor.[1]

Structural Validation Logic (Self-Validating Protocol)

To ensure scientific integrity, the assignment must follow a logical deduction path that rules out alternatives.

Diagram 1: Spectral Assignment Logic Flow

This decision tree guides the researcher through the raw data to confirm the structure.

NMR_Logic_FlowStartAcquire 1H NMR(DMSO-d6)Check_AcidCheck >12 ppmBroad Singlet?Start->Check_AcidAcid_YesCOOH ConfirmedCheck_Acid->Acid_YesAcid_NoSalt/Ester formor Wet SolventCheck_Acid->Acid_NoCheck_AromaticAnalyze Aromatic Region(7.0 - 8.0 ppm)Acid_Yes->Check_AromaticPattern_CheckMultiplicity of Thiophene Proton?Check_Aromatic->Pattern_CheckResult_SingletSinglet (1H)Target: 4-BromoPattern_Check->Result_SingletNo CouplingResult_DoubletDoublet (1H)Impurity: Non-BrominatedPattern_Check->Result_DoubletJ ~ 1-2 Hz (Long range)Result_TwoDoubletsTwo Doublets (2H)Starting MaterialPattern_Check->Result_TwoDoubletsJ ~ 3.5 Hz

Caption: Logic flow for distinguishing the target 4-bromo species from non-brominated precursors based on multiplicity.

Detailed Experimental Protocol

This protocol is designed to minimize artifacts such as aggregation (common in propiolic acids) and exchange broadening.[1]

Step 1: Solvent Selection[1][2]
  • Recommended: DMSO-d₆ (Dimethyl sulfoxide-d6) .[3]

    • Reasoning: Propiolic acids often dimerize in non-polar solvents like CDCl₃, causing shift variability in the COOH signal.[1][2] DMSO breaks these dimers, providing sharp, reproducible signals.[1][2]

    • Alternative: Acetone-d₆ (if sample recovery is required).[3] Avoid CDCl₃ unless checking for specific non-polar impurities.[1]

Step 2: Sample Preparation[1]
  • Weigh 5–10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-d₆.

  • Critical Step: Sonicate for 30 seconds. Thiophene solids can be dense; ensure complete homogeneity to avoid line broadening.[1]

  • Transfer to a 5mm NMR tube.[1]

Step 3: Acquisition Parameters (400 MHz+)[2]
  • Pulse Sequence: Standard 1D Proton (zg30).[1]

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Why? The quaternary carbons (alkyne and substituted thiophene) have long T1 relaxation times.[1] While this is 1H NMR, the isolated aromatic proton also relaxes slowly.[1][2] Short D1 can lead to integration errors (underestimating the aromatic H vs. the Methyl).[1]

  • Scans (NS): 16 (sufficient for >5mg), 64 (for trace impurity analysis).[1]

  • Spectral Width: -2 ppm to 16 ppm (to capture the acidic proton).[3]

Troubleshooting & Artifacts

Common Impurity Signals

When synthesizing this molecule via bromination of the aldehyde followed by Core-Fuchs or similar alkynylation, specific impurities persist.

ImpurityChemical Shift MarkerSource
Water 3.33 ppm (in DMSO)Hygroscopic solvent/sample.[3]
DMF 7.95 (s), 2.89 (s), 2.73 (s)Common reaction solvent.[1][2]
Aldehyde Precursor ~9.80 ppm (Singlet)Incomplete conversion of 4-bromo-5-methylthiophene-2-carbaldehyde.[3]
Decarboxylated Product Terminal Alkyne H (~4.5 ppm)Thermal degradation of propiolic acid.[1]
Diagram 2: Impurity Identification Workflow

Visualizing the separation of signals for quality control.

Impurity_Mapcluster_regionsSpectral RegionsSampleCrude SampleRegion114-10 ppmAcid/AldehydeSample->Region1Region28-6 ppmAromaticSample->Region2Region33-2 ppmAliphaticSample->Region3COOH (Target)\n~13.5 ppmCOOH (Target)~13.5 ppmRegion1->COOH (Target)\n~13.5 ppmCHO (Impurity)\n~9.8 ppmCHO (Impurity)~9.8 ppmRegion1->CHO (Impurity)\n~9.8 ppmH-3 (Target)\nSinglet ~7.55H-3 (Target)Singlet ~7.55Region2->H-3 (Target)\nSinglet ~7.55H-3/H-4 (Start Mat)\nDoublets ~7.3/6.9H-3/H-4 (Start Mat)Doublets ~7.3/6.9Region2->H-3/H-4 (Start Mat)\nDoublets ~7.3/6.9Me (Target)\n~2.45Me (Target)~2.45Region3->Me (Target)\n~2.45Water\n~3.33Water~3.33Region3->Water\n~3.33

Caption: Spectral map highlighting regions where impurities (red paths) diverge from the target signals.[3]

References

  • General Solvent Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176-2179.[3] Link[1]

  • Thiophene Substituent Effects: Satonaka, H. "The Substituent Effects in Thiophene Compounds.[1][2] I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s." Bulletin of the Chemical Society of Japan 56.8 (1983): 2463-2468. Link[1]

  • Brominated Thiophene Synthesis: El-Hiti, G. A., et al. "(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile."[3][4] Acta Crystallographica Section E 69.10 (2013): o1385.[1] Link

  • Propiolic Acid Characterization: Specific shifts for propiolic acid derivatives derived from: Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[5] Organic Syntheses 95 (2018): 328-344.[3][6] Link

A Comparative Guide to C13 NMR Chemical Shifts of Alkyne Carbons in Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹³C NMR in Characterizing Alkynylthiophenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. Specifically, ¹³C NMR is highly sensitive to the electronic environment of individual carbon atoms. For researchers working with thiophene derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, ¹³C NMR offers a powerful method for unambiguous characterization. The introduction of an alkyne moiety to a thiophene ring introduces unique electronic properties, and the chemical shifts of the sp-hybridized alkyne carbons are particularly informative. These shifts are influenced by the position of the alkyne on the thiophene ring, the nature of other substituents, and the overall electronic distribution within the molecule. Understanding these nuances is critical for confirming synthetic outcomes and for predicting the physicochemical properties of novel compounds.

Fundamentals of Alkyne Carbon Chemical Shifts

In ¹³C NMR spectroscopy, the chemical shifts (δ) of alkyne carbons typically appear in a distinct region of the spectrum, generally between 65 and 90 ppm.[1][2] This is upfield from alkene and aromatic carbons, a phenomenon attributed to the cylindrical magnetic anisotropy of the carbon-carbon triple bond. The circulation of π-electrons in the presence of an external magnetic field generates a shielding cone along the axis of the alkyne, causing the acetylenic carbons to experience a weaker effective magnetic field and thus resonate at a lower frequency.

The two carbons of a terminal alkyne (Cα and Cβ, where Cα is attached to the substituent) are distinguishable. The Cα is typically found slightly more downfield than the terminal Cβ. For internal alkynes, the chemical shifts are influenced by the nature of both substituents.

The Influence of the Thiophene Ring on Alkyne Carbon Chemical Shifts

The thiophene ring, an electron-rich aromatic heterocycle, exerts a significant electronic influence on attached functional groups. This is reflected in the ¹³C NMR chemical shifts of the alkyne carbons in ethynylthiophenes. The position of attachment (2- or 3-position) dictates the extent of conjugation and the overall electron density at the alkyne moiety.

2-Ethynylthiophene vs. 3-Ethynylthiophene: A Tale of Two Positions

The electronic communication between the thiophene ring and the alkyne is more pronounced when the ethynyl group is at the 2-position compared to the 3-position. This is due to the more effective conjugation of the alkyne with the sulfur atom and the π-system of the ring.

Diagrammatic Representation of Electronic Effects:

G cluster_0 2-Ethynylthiophene cluster_1 3-Ethynylthiophene Thiophene_2 Thiophene Ring (2-position) Alkyne_2 Alkyne Moiety Thiophene_2->Alkyne_2 Strong Conjugation (Electron Donating) Thiophene_3 Thiophene Ring (3-position) Alkyne_3 Alkyne Moiety Thiophene_3->Alkyne_3 Weaker Conjugation G Alkyne Alkyne Carbons Upfield Upfield Shift (Shielding) Alkyne->Upfield Downfield Downfield Shift (Deshielding) Alkyne->Downfield EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) EDG->Alkyne Increases electron density EWG Electron-Withdrawing Group (e.g., -NO₂, -Br) EWG->Alkyne Decreases electron density

Caption: Influence of substituents on alkyne carbon chemical shifts.

For instance, an electron-donating group at the 5-position of a 2-ethynylthiophene would be expected to increase the electron density at the alkyne, leading to an upfield shift (shielding) of the alkyne carbon signals. Conversely, an electron-withdrawing group at the same position would decrease the electron density, causing a downfield shift (deshielding).

While specific data for a wide range of substituted ethynylthiophenes is dispersed throughout the literature, the principles of substituent effects in aromatic systems are well-established and can be applied to predict these trends. [3]

Experimental Protocol for Acquiring ¹³C NMR Spectra

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for novel thiophene derivatives, the following experimental protocol is recommended.

Workflow for ¹³C NMR Analysis:

G Sample Dissolve 10-20 mg of sample in 0.6 mL of CDCl₃ Tube Transfer to a 5 mm NMR tube Sample->Tube Spectrometer Insert into NMR spectrometer (e.g., 400 MHz or higher) Tube->Spectrometer Parameters Set acquisition parameters: - Pulse program (e.g., zgpg30) - Number of scans (e.g., 1024) - Relaxation delay (D1) of 2s Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire Process Process data: - Fourier transform - Phase correction - Baseline correction Acquire->Process Analyze Analyze spectrum: - Reference to TMS (0 ppm) - Identify alkyne carbon signals Process->Analyze

Sources

Comparative Guide: X-ray Crystallography of Substituted Thiophene Propiolic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the X-ray crystallographic characterization of substituted thiophene propiolic acids, contrasting them with their phenyl analogues and alternative analytical methods.

Executive Summary & Scientific Rationale

Substituted thiophene propiolic acids (e.g., 3-(2-thienyl)propiolic acid) are critical pharmacophores in drug development, serving as bioisosteres for phenylpropiolic acids.[1] While NMR confirms molecular connectivity, it fails to elucidate the supramolecular synthons —specifically the hydrogen-bonding motifs (dimers vs. catemers) and


-stacking arrangements—that dictate solid-state stability and solubility.[1]

This guide compares the crystallographic performance of thiophene derivatives against the standard phenylpropiolic acid (PPA) benchmark. The core insight is that the thiophene sulfur atom introduces unique chalcogen-bonding capabilities and rotational disorder not present in the phenyl analogues, necessitating specific data collection protocols.

Comparative Analysis of Structural Motifs

The following table contrasts the crystallographic parameters of the reference standard (Phenylpropiolic Acid) with the characteristic features of Thiophene Propiolic Acids.

Table 1: Structural Parameters & Packing Motifs
FeaturePhenylpropiolic Acid (Reference) Thiophene Propiolic Acids (Target) Impact on Drug Develop.
Crystal System Monoclinic (Low Temp) / Orthorhombic (RT)Typically MonoclinicAffects tablet compaction properties.[1]
Space Group

(Ordered)

or

(Common)
Determines symmetry of packing.
Primary Synthon Centrosymmetric Dimer (

)
Centrosymmetric Dimer (

)
High Stability: Dimers are less soluble than catemers.
Secondary Interaction C-H...

(Edge-to-face)
S...O Chalcogen Bonds &

-

S...O interactions can lock conformation, altering bioavailability.[1]
Disorder Minimal (at 100K)High Rotational Disorder Thiophene ring flip (180°) mimics phenyl symmetry; requires <100K data.
Unit Cell Volume ~760

(Z=4)
~720-740

(Z=4)
Thiophene is smaller than benzene; higher density packing possible.[1]

Critical Insight: The carboxylic acid homodimer (


) is the dominant motif. However, unlike the phenyl ring, the thiophene ring is electronically asymmetric. The Sulfur atom can act as a weak Lewis acid (sigma-hole), potentially forming 

contacts that compete with the carboxylic acid hydrogen bonds.

Experimental Protocol: Self-Validating Crystallization System

To obtain publication-quality data for thiophene propiolic acids, you must overcome the inherent rotational disorder of the thiophene ring.[1]

Phase 1: Synthesis & Purification[1]
  • Reaction: Sonogashira coupling of halothiophene with propiolic acid esters, followed by hydrolysis.

  • Purification: Recrystallization from Water/Ethanol (80:20) is mandatory to remove trace metal catalysts (Pd/Cu) which act as nucleation sites for polymorphs.[1]

Phase 2: Crystal Growth (Vapor Diffusion Method)

This method is self-validating because it controls the rate of supersaturation, preventing the kinetic trapping of disordered states.

  • Inner Vial: Dissolve 20 mg of thiophene propiolic acid in 2 mL of THF (Good solvent).

  • Outer Vial: Add 5 mL of Pentane (Anti-solvent).

  • Seal: Cap tightly and store at 4°C in a vibration-free environment.

  • Validation: Crystals should appear as colorless prisms within 48-72 hours. Needles indicate too rapid precipitation (failed experiment).

Phase 3: Data Collection Strategy
  • Temperature: Data MUST be collected at 100 K (or lower) . Room temperature collections will result in large thermal ellipsoids for the Thiophene carbons, masking the distinction between the S and C=C positions (flip disorder).

  • Resolution: Aim for

    
     resolution to resolve the C=C bond vs C-S bond lengths (1.34 
    
    
    
    vs 1.70
    
    
    ).

Decision Logic & Workflow

The following diagram illustrates the decision process for solving the structure, specifically addressing the "Thiophene Disorder" problem.

G Start Start: Crystal Selection DataColl Data Collection (100 K) Start->DataColl Solve Structure Solution (SHELXT) DataColl->Solve CheckS Check Thiophene Ring (Q-peaks analysis) Solve->CheckS Decision Is S/C Disorder Present? CheckS->Decision NoDisorder Refine normally (R1 < 5%) Decision->NoDisorder Distinct Electron Density Disorder Apply PART 1 / PART 2 Occupancy Refinement Decision->Disorder Smeared Density Final Final CIF Generation NoDisorder->Final Restraints Apply DFIX / FLAT Restraints Disorder->Restraints Restraints->Final

Caption: Workflow for handling characteristic thiophene ring disorder during structure refinement.

Comparative Performance: XRD vs. Alternatives

Why invest in X-ray Crystallography (XRD) when NMR is faster?

MetricXRD (This Product) Solution NMR (Alternative) Solid-State NMR (ssNMR)
Connectivity ExcellentExcellentGood
Conformation Absolute (Solid State) Average (Solution)Good
H-Bond Motif Direct Visualization Inferential (Shift change)Indirect (Chemical Shift Tensor)
Polymorphism Definitive Identification Cannot DetectDetects (Low Resolution)
Cost/Time High / 2-3 DaysLow / 15 MinsHigh / 1-2 Days

References

  • Phenylpropiolic Acid Reference: Leiserowitz, L., & Nader, F. (1977). "Molecular Packing Modes. Carboxylic Acids." Angewandte Chemie International Edition, 16(9).

  • Thiophene Disorder Methodology: Müller, P. (2009).[1] "Crystal structure refinement: A crystallographer's guide to SHELXL." Oxford University Press.[1]

  • Propiolic Acid Packing: Benghiat, V., & Leiserowitz, L. (1972). "Molecular packing modes. Part X. Crystal and molecular structures of acetylenedicarboxylic acid." Journal of the Chemical Society, Perkin Transactions 2.

  • Thiophene Bioisosteres: Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry." Academic Press.[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(4-Bromo-5-methylthiophen-2-yl)propiolic acid. As a complex research chemical, a definitive Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from the known hazards of its constituent functional groups: a brominated thiophene, a terminal alkyne, and a carboxylic acid. The procedures outlined herein are grounded in established best practices for managing hazardous chemical waste to ensure the safety of laboratory personnel and maintain regulatory compliance.

The foundational principle for managing this compound is to treat it as hazardous waste at all times. Under no circumstances should this chemical or its contaminated materials be disposed of via standard laboratory drains or municipal trash.

Hazard Identification and Risk Assessment: A Multifaceted Profile

The operational risks associated with this compound stem from the combined chemical properties of its three primary functional groups. Understanding these individual hazards is critical to appreciating the compound's overall risk profile and the rationale behind the prescribed disposal protocols.

Functional GroupAssociated HazardsRationale for Concern
Carboxylic Acid Corrosive, IrritantThe acidic proton can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2] It will react exothermically with bases.
Brominated Thiophene Halogenated Organic Waste, Potential Toxicity, Environmental HazardThiophene derivatives possess diverse pharmacological activities and potential toxicities.[3][4][5] The bromine atom classifies this as halogenated waste, which requires high-temperature incineration with specialized scrubbers to prevent the formation of toxic dioxins and furans upon combustion.[6]
Terminal Alkyne High Reactivity, Potential for Unstable ByproductsThe terminal C-H bond on the alkyne is weakly acidic and can be deprotonated by strong bases to form acetylides, which can be unstable.[7][8] The triple bond itself is a high-energy functional group, making the molecule highly reactive toward electrophiles and nucleophiles.[9][10][11]

Immediate Safety & Handling Protocols

Prior to handling the compound for disposal, a clear understanding of immediate safety measures is paramount.

Required Personal Protective Equipment (PPE)

Given the corrosive nature and potential toxicity, stringent PPE is mandatory:

  • Eye Protection: Wear chemical splash goggles and a face shield for maximum protection against splashes.[1][12]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact, but heavier gloves or double-gloving should be considered for direct handling of waste. Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

Spill and Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Minor Spill: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into a designated hazardous waste container. Do not use combustible materials like paper towels to clean up the bulk of the spill.

  • Major Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach focused on segregation, containment, and professional management. On-site chemical neutralization is not recommended due to the compound's complex reactivity.

1. Waste Segregation:

  • This compound must be disposed of in a waste stream designated for Halogenated Organic Acidic Waste .
  • DO NOT mix this waste with non-halogenated solvents, bases, or oxidizing agents.[13] Incompatible materials can lead to dangerous reactions.

2. Container Selection:

  • Collect all waste, including the pure compound and any contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated, leak-proof container.
  • A glass bottle with a screw cap is recommended. Ensure the container material is compatible with corrosive, halogenated organic compounds.[14] Check your institution's specific guidelines or a chemical compatibility chart.[15]

3. Hazardous Waste Labeling:

  • Label the waste container clearly and immediately. The label must include, at a minimum:
  • The words "HAZARDOUS WASTE "
  • Full Chemical Name: "Waste this compound"
  • The primary hazards (e.g., "Corrosive," "Toxic," "Halogenated")
  • An accumulation start date.

4. Temporary Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.
  • The storage location must be secure, well-ventilated, and provide secondary containment to capture any potential leaks.

5. Arranging for Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.
  • The only acceptable final disposal method is through a licensed hazardous waste management facility, which will typically use high-temperature incineration equipped with afterburners and flue gas scrubbers.[16][17]

Disposal Decision Workflow

The following diagram outlines the mandatory decision-making process for the disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Compound or Contaminated Material) identify Step 1: Hazard Identification - Corrosive (Acid) - Halogenated (Bromo-Thiophene) - Reactive (Alkyne) start->identify ppe Step 2: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) identify->ppe segregate Step 3: Segregate Waste (Dedicated Halogenated Organic Acid Container) ppe->segregate label_waste Step 4: Label Container ('Hazardous Waste', Full Name, Hazards) segregate->label_waste store Step 5: Store Securely (In Satellite Accumulation Area with Secondary Containment) label_waste->store contact_ehs Step 6: Arrange Disposal (Contact EHS for Pickup) store->contact_ehs end Final Disposition (Licensed High-Temperature Incineration) contact_ehs->end

Caption: Disposal decision workflow for hazardous chemical waste.

Prohibited Disposal Methods

To ensure safety and compliance, the following methods are strictly forbidden:

  • Drain Disposal: Absolutely no amount of this chemical or its solutions should be poured down the sink.[18]

  • Trash Disposal: Solid waste contaminated with this chemical must be treated as hazardous waste, not regular trash.

  • Mixing with Incompatible Waste: Do not mix with non-halogenated, basic, or reactive waste streams.

  • Evaporation: Do not attempt to dispose of this chemical by evaporation in a fume hood. This will release potentially harmful vapors into the environment.

By adhering to this guide, researchers can ensure that this compound is managed safely and responsibly from the benchtop to its final disposition, protecting themselves, their colleagues, and the environment.

References

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). MDPI.
  • Reactions of Alkynes. (n.d.). Organic Chemistry Tutor.
  • Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

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